Epelmycin D
Beschreibung
methyl (1R,2S,4R)-4-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate has been reported in Streptomyces violaceus with data available.
an epsilon rhodomycinone glycoside from Streptomyces violaceus; structure given in first source
Eigenschaften
Molekularformel |
C30H35NO11 |
|---|---|
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
methyl (1R,2S,4R)-4-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C30H35NO11/c1-6-30(39)11-16(42-17-10-14(31(3)4)24(33)12(2)41-17)19-20(23(30)29(38)40-5)28(37)21-22(27(19)36)26(35)18-13(25(21)34)8-7-9-15(18)32/h7-9,12,14,16-17,23-24,32-33,36-37,39H,6,10-11H2,1-5H3/t12-,14-,16+,17+,23-,24+,30-/m0/s1 |
InChI-Schlüssel |
CVACSAHKWDLUII-BXTJAPIWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Architecture of Anthracycline Biosynthesis: A Technical Guide Using Actinorhodin as a Model for Epelmycin D Production in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epelmycin D, an anthracycline antibiotic produced by Streptomyces violaceus, belongs to the polyketide family of natural products. While the specific biosynthetic pathway for this compound has not been extensively detailed in publicly available literature, its chemical structure points towards a Type II polyketide synthase (PKS) pathway, which is common for anthracyclines. This technical guide provides an in-depth overview of a model Type II PKS system—the biosynthesis of actinorhodin (B73869) in Streptomyces coelicolor. Actinorhodin is one of the most thoroughly studied polyketide antibiotics, and its biosynthetic machinery serves as an excellent paradigm for understanding the general principles that likely govern the production of other polyketides like this compound. This guide details the genetic organization, enzymatic functions, and regulatory mechanisms involved in this pathway. Furthermore, it provides comprehensive experimental protocols for key techniques in the study of Streptomyces secondary metabolism and presents quantitative data to support the understanding of these complex biological processes.
Introduction to Polyketide Biosynthesis in Streptomyces
The genus Streptomyces is a prolific source of secondary metabolites, including a vast number of clinically significant antibiotics.[1][2] A major class of these compounds are the polyketides, which are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).[3] These enzymatic assembly lines create a diverse array of chemical structures from simple acyl-CoA precursors.[3]
This compound is classified as an anthracycline, a group of compounds typically synthesized via Type II PKS systems. While specific details on the "epelmycin" biosynthetic gene cluster are not available, the well-characterized actinorhodin (act) gene cluster from Streptomyces coelicolor A3(2) provides a robust model for understanding the biosynthesis of such compounds.[3][4]
The Actinorhodin Biosynthetic Pathway: A Model System
Actinorhodin is a blue-pigmented benzoisochromanequinone antibiotic.[3] Its biosynthesis is a multistep process initiated by a minimal PKS that constructs the polyketide backbone, followed by a series of tailoring enzymes that modify this backbone through cyclization, aromatization, and oxidation to yield the final product.
The overall biosynthetic flow begins with the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a 16-carbon poly-β-ketone chain. This chain undergoes a series of cyclizations and modifications to form key intermediates such as (S)-DNPA and dihydrokalafungin (B1196522) (DHK).[5] Finally, two molecules of a DHK derivative are oxidatively coupled to form the dimeric actinorhodin molecule.[6][7]
The Actinorhodin Biosynthetic Gene Cluster (act)
The genes responsible for actinorhodin biosynthesis are located in a contiguous cluster on the S. coelicolor chromosome.[4] This cluster contains genes for the PKS, tailoring enzymes, transport, and regulation.
Key Genes and Their Functions
The act gene cluster is comprised of several operons, each with specific roles in the biosynthesis and regulation of actinorhodin.
| Gene(s) | Function | Reference |
| PKS Genes | ||
| actI-ORF1, ORF2, ORF3 | Minimal Polyketide Synthase (KSα, KSβ, ACP) | [5] |
| actIII | Ketoreductase | [1] |
| Cyclase/Aromatase Genes | ||
| actVII | Aromatase | [8] |
| actIV | Cyclase | [8] |
| Tailoring Enzyme Genes | ||
| actVI-1, actVI-3 | Enzymes for ring closure | [5] |
| actVA-ORF5, actVB | Monooxygenase system for C-6 oxygenation | [9] |
| actVA-ORF4, actVA-ORF3 | Dimerization and oxidation | [7] |
| Regulatory Genes | ||
| actII-ORF4 | Pathway-specific transcriptional activator | [1][10] |
| actR | Transcriptional repressor of export pumps | [11] |
| Export Genes | ||
| actA, actB | Putative export pumps | [11] |
Quantitative Aspects of Actinorhodin Biosynthesis
The production of actinorhodin is influenced by various factors, including the carbon source used for cultivation. A study on a hyper-producing Streptomyces lividans strain carrying the actII-ORF4 activator gene on a multicopy plasmid demonstrated varying yields of actinorhodin on different carbon sources.
| Carbon Source | Yield (Cmol ACT / Cmol Carbon Source) | Reference |
| Glucose | 0.18 | [12] |
| Fructose | 0.16 | [12] |
| Maltose | 0.15 | [12] |
| Galactose | 0.12 | [12] |
| Mannitol | 0.10 | [12] |
| Glycerol | 0.08 | [12] |
| Succinate | 0.06 | [12] |
| Acetate | 0.04 | [12] |
These data indicate that glucose is the most efficient carbon source for actinorhodin production in this engineered strain, achieving 25% of the maximum theoretical yield.[12]
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in S. coelicolor
This protocol outlines a general method for creating a markerless deletion of a target gene within the act cluster.
Materials:
-
S. coelicolor M145 strain
-
E. coli ET12567/pUZ8002 for conjugation
-
CRISPR-Cas9 editing plasmid (e.g., pKCcas9dO) containing a codon-optimized cas9, a target-specific sgRNA, and homologous recombination repair templates.[13]
-
Media: LB, SOB, MS (Mannitol Soya Flour), 2xYT, R2YE
-
Antibiotics: Apramycin (B1230331), Nalidixic acid, Chloramphenicol
Procedure:
-
Design sgRNA and Repair Templates: Design a 20-nucleotide sgRNA targeting the gene of interest. The target sequence must be followed by a Protospacer Adjacent Motif (PAM). Synthesize two homologous repair templates (each ~1kb) flanking the target gene.
-
Construct Editing Plasmid: Clone the sgRNA expression cassette and the two homologous repair templates into the pKCcas9dO vector.
-
Conjugation: Transform the final editing plasmid into E. coli ET12567/pUZ8002 and then conjugate with S. coelicolor M145 on MS agar (B569324).
-
Selection of Exconjugants: Overlay the conjugation plates with apramycin and nalidixic acid to select for S. coelicolor that have received the plasmid.
-
Screening for Deletions: Isolate genomic DNA from apramycin-resistant colonies and perform PCR with primers flanking the target gene to confirm the deletion.
-
Plasmid Curing: Culture the confirmed mutants at a non-permissive temperature (e.g., 37°C) on non-selective media to promote the loss of the temperature-sensitive editing plasmid.
Protocol 2: Extraction and Quantification of Actinorhodin
This protocol is adapted from standard methods for actinorhodin quantification.[14]
Materials:
-
S. coelicolor liquid culture or mycelium from agar plates.
-
1 M NaOH
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
For liquid cultures, take a 1 mL sample.
-
For plate cultures, scrape a defined area of mycelium and resuspend in 1 mL of distilled water.
-
-
Extraction of Extracellular Actinorhodin:
-
Centrifuge the 1 mL sample at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of 1 M NaOH to the supernatant. The solution will turn blue.
-
-
Extraction of Intracellular Actinorhodin:
-
To the cell pellet from the previous step, add 1 mL of 1 M NaOH.
-
Vortex vigorously to lyse the cells.
-
Centrifuge at 13,000 rpm for 5 minutes and collect the supernatant.
-
-
Quantification:
-
Measure the absorbance of the blue solutions at 640 nm.
-
Calculate the concentration using the molar extinction coefficient for actinorhodin under alkaline conditions (ε640 = 25,320 M⁻¹cm⁻¹).
-
Protocol 3: In Vitro Assay for Polyketide Synthase Activity
A general method to assay for PKS activity involves monitoring the incorporation of radiolabeled precursors into the polyketide product.
Materials:
-
Purified PKS enzyme
-
[¹⁴C]-malonyl-CoA
-
Acetyl-CoA
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2)
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, acetyl-CoA, [¹⁴C]-malonyl-CoA, and the purified PKS enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a set period.
-
Quenching and Extraction: Stop the reaction by adding acid (e.g., HCl) and extract the polyketide product with an organic solvent (e.g., ethyl acetate).
-
Quantification: Add the organic phase to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the PKS activity.
Conclusion
While the specific biosynthetic pathway of this compound remains to be fully elucidated, the study of model systems like the actinorhodin pathway in S. coelicolor provides a powerful framework for understanding the biosynthesis of anthracyclines and other polyketides. The genetic and biochemical tools developed for these model organisms are directly applicable to the investigation of novel biosynthetic pathways. By applying the principles and protocols outlined in this guide, researchers can effectively explore and engineer the production of valuable secondary metabolites in Streptomyces.
References
- 1. Characterization of the Pathway-Specific Positive Transcriptional Regulator for Actinorhodin Biosynthesis in Streptomyces coelicolor A3(2) as a DNA-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Actinorhodin - Wikipedia [en.wikipedia.org]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. A Two-Step Mechanism for the Activation of Actinorhodin Export and Resistance in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Actinorhodin Biosynthesis Terminates with an Unprecedented Biaryl Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA sequence and functions of the actVI region of the actinorhodin biosynthetic gene cluster of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of actinorhodin and related antibiotics: discovery of alternative routes for quinone formation encoded in the act gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional activation of the pathway-specific regulator of the actinorhodin biosynthetic genes in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A theoretical analysis of the biosynthesis of actinorhodin in a hyper-producing Streptomyces lividansstrain cultivated on various carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Synthetic RNA Silencing of Actinorhodin Biosynthesis in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
Epelmycin D: An In-depth Technical Guide on Physicochemical Properties and Stability
A comprehensive search of available scientific literature and chemical databases has revealed no specific data for a compound identified as "Epelmycin D." The search results consistently redirect to information pertaining to Epelmycin A , a closely related anthracycline antibiotic.
It is possible that "this compound" is a less common or newly identified member of the epelmycin family for which data has not yet been publicly disseminated. Alternatively, it may be a synonym not widely indexed, or the query may contain a typographical error.
Given the absence of specific information for this compound, this guide will proceed by presenting the available data for the well-characterized analogue, Epelmycin A , as a reference point for researchers, scientists, and drug development professionals. It is crucial to note that while structurally similar, the physicochemical and stability properties of this compound may differ from those of Epelmycin A.
Physicochemical Properties of Epelmycin A
The known physicochemical properties of Epelmycin A are summarized in the table below. This information is primarily derived from computational models and database entries, and experimental data for some properties remains limited.
| Property | Value | Source |
| Molecular Formula | C₄₂H₅₃NO₁₅ | PubChem |
| Molecular Weight | 811.9 g/mol | PubChem[1] |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Solubility | Not Reported | |
| pKa | Not Reported | |
| LogP | Not Reported |
Stability Profile of Epelmycin A
General Stability Considerations for Anthracyclines:
-
pH Stability: Glycosidic linkages in anthracyclines are susceptible to hydrolysis under acidic conditions, leading to the cleavage of the sugar moieties and loss of biological activity. They are generally more stable in neutral to slightly acidic pH.
-
Photostability: Exposure to light, particularly UV radiation, can lead to photodegradation of the anthracycline chromophore, resulting in a loss of potency and the formation of degradation products.
-
Oxidative Stability: The hydroquinone (B1673460) moiety in the anthracycline structure is susceptible to oxidation, which can be catalyzed by metal ions.
Experimental Protocols for Physicochemical and Stability Analysis
While specific protocols for this compound are unavailable, standard methodologies for characterizing and assessing the stability of complex natural products like anthracyclines would be employed.
Workflow for Physicochemical Characterization
References
Epelmycin D: A Technical Guide to Its Presumed Mechanism of Action as an Anthracycline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information specifically detailing the mechanism of action for Epelmycin D is limited in publicly accessible scientific literature. This guide provides an in-depth overview of the well-established mechanisms of action for the anthracycline class of antibiotics, to which this compound belongs. The experimental protocols detailed herein are standard methodologies used to evaluate these mechanisms and can be applied to investigate this compound.
Introduction
This compound is an anthracycline antibiotic isolated from a blocked mutant of Streptomyces violaceus A262. Anthracyclines are a cornerstone of chemotherapy, widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[1][2] Their potent cytotoxic effects are attributed to a multi-faceted mechanism of action that primarily targets the cell's genetic material and essential enzymatic processes. The core mechanisms, which are presumed to be shared by this compound, include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to programmed cell death (apoptosis).
Core Mechanisms of Action
The anticancer activity of anthracyclines is generally attributed to three primary mechanisms:
-
DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between the base pairs of the DNA double helix.[1][2] This intercalation physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting transcription and replication.[1]
-
Topoisomerase II Inhibition: Anthracyclines are potent inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][3][4] They stabilize the transient double-strand breaks created by the enzyme, forming a ternary complex of the drug, DNA, and topoisomerase II. This "poisoning" of the enzyme prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[1][3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the formation of semiquinone radicals. These radicals react with molecular oxygen to produce superoxide (B77818) anions and other reactive oxygen species.[4] The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.[4]
These primary actions trigger a cascade of cellular events, culminating in the activation of apoptotic pathways.
Quantitative Data
| Compound | Cell Line | Reported Activity | Reference |
| Epelmycins A-E | Murine Leukemia (L1210) | Assayed for in vitro cytotoxicities. |
Note: Specific IC50 values from the original 1991 publication were not accessible. Further experimental investigation is required to quantify the cytotoxic potency of this compound.
Experimental Protocols
The following protocols are detailed methodologies for investigating the key mechanisms of action of an anthracycline like this compound.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., L1210, K562, or other relevant lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
This fluorometric assay is based on the displacement of ethidium (B1194527) bromide (EtBr) from DNA by an intercalating agent, which results in a decrease in fluorescence.
Protocol:
-
Preparation: In a quartz cuvette, prepare a solution of calf thymus DNA (e.g., 20 µM) and ethidium bromide (e.g., 2 µM) in a suitable buffer (e.g., Tris-HCl).
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).
-
Titration: Add increasing concentrations of this compound to the cuvette, incubating for 5 minutes after each addition.
-
Fluorescence Recording: Record the fluorescence intensity after each addition of this compound.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A decrease in fluorescence indicates displacement of EtBr and intercalation of this compound.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kDNA (e.g., 200 ng), human topoisomerase II enzyme (2-4 units), and assay buffer (containing ATP and MgCl2).
-
Compound Addition: Add varying concentrations of this compound or a known inhibitor (e.g., etoposide) to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing ethidium bromide. Run the gel to separate the catenated kDNA (remains in the well) from the decatenated mini-circles (migrate into the gel).
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA in the well.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time. Include a positive control (e.g., H2O2) and an untreated control.
-
Dye Loading: Wash the cells with PBS and then incubate them with DCFH-DA (e.g., 10 µM) in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS levels.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway
Caption: General signaling pathway of anthracycline-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound, as a member of the anthracycline family, is presumed to exert its cytotoxic effects through the established mechanisms of DNA intercalation, topoisomerase II inhibition, and the induction of oxidative stress. While direct experimental evidence for this compound is scarce, the provided technical guide offers a comprehensive framework of standard methodologies for its investigation. A thorough characterization using these protocols will be essential to elucidate the specific molecular interactions and cellular consequences of this compound treatment, paving the way for its potential development as a therapeutic agent.
References
- 1. A new antitumor substance BE-13793C, produced by a streptomycete. Taxonomy, fermentation, isolation, structure determination and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactacystin, a novel microbial metabolite, induces neuritogenesis of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of asymmetric platinum complexes against L-1210 cells. Effect of bulky substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal effect of combinations of antimicrobial drugs and antineoplastic antibiotics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Epelmycin D: An Uncharted Territory in Antibacterial Research
Despite a comprehensive search of available scientific literature, no information has been found on an antibiotic compound named "Epelmycin D." This suggests that "this compound" may be a novel, yet-to-be-documented agent, a compound known by a different designation, or a potential misnomer.
For researchers, scientists, and drug development professionals seeking information on the antibacterial spectrum of novel compounds, the typical approach involves a series of established experimental protocols. While data for this compound is unavailable, a general framework for such an investigation is outlined below. This guide details the standard methodologies and data presentation that would be necessary to characterize the antibacterial profile of a new chemical entity.
I. Determining the Antibacterial Spectrum: A Methodological Overview
The cornerstone of characterizing a new antibiotic is determining its spectrum of activity. This is achieved by assessing the Minimum Inhibitory Concentration (MIC) against a diverse panel of clinically relevant bacteria.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard and widely accepted method for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria, including both standard quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) and clinically relevant isolates, possibly including multidrug-resistant strains.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
- Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.
2. Inoculum Preparation:
- Bacterial colonies are picked from an overnight culture on an agar (B569324) plate.
- The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- The antimicrobial agent is serially diluted (usually two-fold) in CAMHB across the wells of the microtiter plate.
- A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are included.
- The standardized bacterial inoculum is added to each well (except the sterility control).
- The plates are incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
II. Data Presentation: Structuring the Antibacterial Spectrum
Quantitative data from MIC testing is most effectively presented in a tabular format. This allows for a clear and concise comparison of the agent's activity against different bacterial species.
Table 1: Hypothetical Antibacterial Spectrum of a Novel Agent
| Bacterial Species | Strain Designation | MIC (µg/mL) |
| Gram-Positive | ||
| Staphylococcus aureus | ATCC 29213 | |
| Enterococcus faecalis | ATCC 29212 | |
| Streptococcus pneumoniae | ATCC 49619 | |
| Gram-Negative | ||
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Klebsiella pneumoniae | ATCC 700603 |
III. Visualizing the Experimental Workflow
A diagrammatic representation of the experimental workflow can provide an intuitive understanding of the process.
IV. Investigating the Mechanism of Action
Once the antibacterial spectrum is established, the next critical step is to elucidate the mechanism of action. This often involves a multi-pronged approach:
-
Macromolecular Synthesis Assays: These experiments determine if the antibiotic inhibits the synthesis of key cellular components like DNA, RNA, protein, or the cell wall. This is typically done by measuring the incorporation of radiolabeled precursors.
-
Cellular Localization Studies: Using fluorescently labeled derivatives of the antibiotic can help identify its target location within the bacterial cell.
-
Genetic and Proteomic Approaches: Selection of resistant mutants and subsequent whole-genome sequencing can identify the target gene(s). Affinity chromatography using the antibiotic as a bait can isolate the target protein(s).
Due to the absence of any data on "this compound," the scientific community awaits initial publications that would characterize its fundamental properties. Should this compound exist, a thorough investigation following the principles outlined above will be crucial to understanding its potential as a therapeutic agent. Researchers are encouraged to verify the name and search for alternative designations or related compound classes.
Epelmycin D: A Technical Guide on its Putative Antifungal Activity and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks detailed quantitative data on the antifungal activity of Epelmycin D. This guide synthesizes the existing information and provides standardized protocols and conceptual frameworks for its evaluation based on related compounds and established methodologies.
Introduction to this compound
This compound is a member of the anthracycline class of antibiotics, a group of secondary metabolites primarily produced by Streptomyces species. Structurally identified as 7-O-rhodosaminyl-ρ-rhodomycinone, it is biosynthetically related to other well-known anthracyclines used in cancer chemotherapy, such as doxorubicin. While its primary research focus has been in the context of metabolic engineering for the production of novel antitumor agents, preliminary findings indicate it possesses antifungal properties, specifically against Candida albicans.
This document provides a comprehensive overview of the known characteristics of this compound and outlines the necessary experimental framework to thoroughly characterize its antifungal potential against a broader range of pathogenic fungi.
Putative Antifungal Activity: Insights from Related Anthracyclines
Direct quantitative data for this compound is not available in peer-reviewed literature. However, the antifungal activity of other anthracycline antibiotics provides a basis for postulating its potential efficacy. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against various pathogenic fungi. This data illustrates the potential spectrum and potency that could be expected from this compound.
Table 1: Antifungal Activity of Structurally Related Anthracycline Antibiotics
| Anthracycline Compound | Pathogenic Fungi | MIC (µg/mL) | Reference |
| Spartanamicin B | Candida albicans | 0.2 - 1 | [1] |
| Aspergillus spp. | 0.2 - 1 | [1] | |
| Cladosporium spp. | 0.2 - 1 | [1] | |
| Cryptococcus spp. | 0.2 - 1 | [1] | |
| Rhodotorula spp. | 0.2 - 1 | [1] | |
| Daunomycin | Phytophthora capsici | 10 | [2][3][4] |
| Rhizoctonia solani | 10 | [2][3][4] | |
| Saccharomyces cerevisiae | Active (MIC not specified) | [2][3][4] | |
| Candida albicans | Not Affected | [2][3][4] |
Note: This table is for comparative purposes only and does not represent data for this compound.
Experimental Protocols for Antifungal Susceptibility Testing
To ascertain the antifungal activity of this compound, standardized methodologies must be employed. The following protocol details the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
3.1.1 Materials:
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline or water
-
Spectrophotometer or microplate reader (530 nm)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Negative control (solvent vehicle)
3.1.2 Inoculum Preparation:
-
Yeast-like Fungi (Candida, Cryptococcus):
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Harvest several colonies and suspend in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Filamentous Fungi (Aspergillus):
-
Culture the isolate on Potato Dextrose Agar (PDA) for 7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
3.1.3 Assay Procedure:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be wide enough to capture the MIC (e.g., 0.03 to 64 µg/mL).
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (fungal inoculum with a known antifungal), a negative control (fungal inoculum with solvent vehicle), and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for polyenes and other fungicidal agents) compared to the drug-free control well. Growth inhibition can be assessed visually or by reading the optical density at 530 nm.
Visualizing Experimental and Logical Workflows
Diagram: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action and Signaling Pathways
There is no published research on the specific molecular mechanism of this compound's antifungal action or its effect on fungal signaling pathways. However, the primary mechanism for anthracyclines involves the intercalation into DNA and inhibition of topoisomerase II, leading to disruption of DNA replication and repair. While this is well-established for their anticancer effects, their antifungal action may involve additional or different mechanisms.
Potential antifungal mechanisms could include:
-
Disruption of Fungal Cell Membrane Integrity: Many antifungal agents target the fungal-specific sterol, ergosterol, or other membrane components.
-
Inhibition of Cell Wall Synthesis: Targeting enzymes responsible for the synthesis of crucial cell wall components like β-glucan or chitin.
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.
When a fungus is exposed to a cytotoxic compound, it often activates stress response signaling pathways to counteract the damage. A key pathway is the Cell Wall Integrity (CWI) pathway.
Diagram: Conceptual Fungal Cell Wall Integrity (CWI) Pathway Activation
Caption: Conceptual model of the Fungal Cell Wall Integrity (CWI) pathway.
Conclusion and Future Directions
This compound is an anthracycline antibiotic with preliminary evidence of antifungal activity. While its potential is noted, a significant gap exists in the scientific literature regarding its efficacy against a broad range of pathogenic fungi, its precise mechanism of action, and its impact on fungal cellular signaling.
Future research should focus on:
-
Systematic Antifungal Screening: Performing comprehensive MIC and Minimum Fungicidal Concentration (MFC) studies against a panel of clinically relevant yeasts and molds.
-
Mechanism of Action Studies: Investigating whether this compound acts via DNA intercalation, cell membrane disruption, cell wall inhibition, or other mechanisms in fungal cells.
-
Signaling Pathway Analysis: Utilizing transcriptomic and proteomic approaches to identify the signaling pathways modulated by this compound in pathogenic fungi.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of fungal infections.
The protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic evaluation required to translate the initial promise of this compound into a potential therapeutic asset.
References
- 1. Antifungal anthracycline antibiotics, spartanamicins A and B from Micromonospora spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation and antifungal activity of an anthracycline antibiotic, daunomycin, isolated from Actinomadura roseola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Mode of Action of Ribosome-Targeting Antibiotics: A Case Study with Erythromycin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches for "Epelmycin D" did not yield specific data on its mode of action on bacterial ribosomes. Publicly available scientific information on this particular compound is scarce. Therefore, this guide utilizes the well-characterized macrolide antibiotic, Erythromycin (B1671065) , as a representative example to provide an in-depth technical overview of the methodologies and data associated with studying the interaction of antibiotics with bacterial ribosomes. Erythromycin, like the related compound Epelmycin A, targets the bacterial ribosome, making it a relevant and well-documented substitute for this analysis.
Introduction to Erythromycin and its Mechanism of Action
Erythromycin is a macrolide antibiotic that serves as a crucial tool in combating bacterial infections. Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1] This is achieved by binding to the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[1][2]
Erythromycin binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[3][4] This binding site is primarily composed of 23S ribosomal RNA (rRNA).[2] By obstructing the NPET, erythromycin physically blocks the elongation of the nascent polypeptide chain.[4] This leads to the premature dissociation of peptidyl-tRNAs from the ribosome, thereby halting protein synthesis.[5] This action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them.[1] The specificity of erythromycin for bacterial ribosomes over eukaryotic ribosomes is due to structural differences in the ribosomal subunits, which allows for selective targeting of bacterial protein synthesis.[2]
Quantitative Analysis of Erythromycin-Ribosome Interaction
The efficacy of an antibiotic is often quantified by its binding affinity to its target and its ability to inhibit biological processes. For erythromycin, these parameters are typically determined through ribosome binding assays and in vitro translation inhibition assays.
| Parameter | Organism | Value | Method |
| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10⁻⁸ M (at 24°C) | [¹⁴C]Erythromycin Binding |
| Dissociation Constant (Kd) | Escherichia coli | 1.4 x 10⁻⁸ M (at 5°C) | [¹⁴C]Erythromycin Binding |
| Dissociation Constant (Kd) | Streptococcus pneumoniae | 4.9 ± 0.6 nM | Filter Binding Assay |
| IC₅₀ (In Vitro Translation) | Bacillus subtilis | Not specified | In Vitro Translation Assay |
Note: IC₅₀ values can vary depending on the specific in vitro translation system and the template being translated.
Experimental Protocols
A thorough understanding of the mode of action of a ribosome-targeting antibiotic is built upon a foundation of robust experimental techniques. The following sections detail the methodologies for key experiments used to characterize the interaction of erythromycin with bacterial ribosomes.
Ribosome Binding Assays
These assays are designed to quantify the binding affinity of an antibiotic for the ribosome.
a) Filter Binding Assay with Radiolabeled Erythromycin
This method measures the binding of a radiolabeled antibiotic to ribosomes, which are then captured on a filter.
-
Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain, such as E. coli MRE600.[6] Determine the concentration of ribosomes by measuring the absorbance at 260 nm.[6]
-
Incubation: In a 96-well plate, incubate a fixed concentration of purified ribosomes (e.g., 3 nM) with varying concentrations of radiolabeled erythromycin (e.g., [³H]erythromycin).[6] The incubation is typically carried out at room temperature for 2 hours to allow the binding to reach equilibrium.[6]
-
Filtration: Separate the ribosome-bound antibiotic from the free antibiotic by filtering the reaction mixture through a glass fiber filter plate (e.g., UniFilter GF/B) using a cell harvester.[6] The ribosomes and any bound radiolabeled erythromycin are retained on the filter, while the unbound antibiotic passes through.[7]
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.[7]
-
Data Analysis: Plot the amount of bound antibiotic as a function of the total antibiotic concentration. The dissociation constant (Kd) can be determined by fitting the data to a saturation binding curve.
b) Fluorescence Polarization Assay
This technique measures the change in the polarization of fluorescently labeled erythromycin upon binding to the ribosome.
-
Preparation of Reagents: Synthesize a fluorescently labeled erythromycin derivative (e.g., BODIPY-erythromycin).[6] Prepare purified bacterial ribosomes as described above.
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled erythromycin. Then, add increasing concentrations of purified ribosomes.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. When the small fluorescently labeled erythromycin is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the large ribosome, its tumbling is restricted, leading to an increase in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the ribosome concentration to determine the Kd. For competition assays, a fixed concentration of fluorescently labeled erythromycin and ribosomes are incubated with increasing concentrations of unlabeled erythromycin, and the displacement of the fluorescent probe is measured.[8]
In Vitro Translation Inhibition Assay
This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
-
System Components: Utilize a commercially available in vitro transcription-translation system (e.g., PURExpress) or prepare a cell-free extract from a susceptible bacterial strain.[9][10] These systems contain all the necessary components for protein synthesis, including ribosomes, tRNAs, amino acids, and energy sources.[9]
-
Template: Use a DNA or mRNA template that codes for a reporter protein, such as luciferase or green fluorescent protein (GFP).[9]
-
Inhibition Assay: Set up reactions containing the in vitro translation system, the reporter template, and varying concentrations of erythromycin. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C for a specified period (e.g., 1 hour) to allow for protein synthesis.[11]
-
Detection: Quantify the amount of reporter protein produced in each reaction. For luciferase, this is done by adding luciferin (B1168401) and measuring the resulting luminescence.[9] For GFP, fluorescence is measured.
-
Data Analysis: Plot the amount of protein synthesized as a function of the erythromycin concentration. The IC₅₀ value, which is the concentration of antibiotic required to inhibit protein synthesis by 50%, can be calculated from this dose-response curve.
Toeprinting Assay
This primer extension inhibition assay is used to map the precise location of a ribosome stalled by an antibiotic on an mRNA transcript.[12][13]
-
Reaction Setup: Assemble an in vitro translation reaction containing a specific mRNA template, ribosomes, and the antibiotic of interest (e.g., erythromycin at 50 µM).[12]
-
Primer Hybridization: Anneal a radiolabeled or fluorescently labeled DNA primer to a region downstream of the anticipated stalling site on the mRNA.[12]
-
Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a complementary DNA (cDNA) strand, starting from the primer.
-
Stalling and Termination: When the reverse transcriptase encounters the ribosome stalled by the antibiotic, it will be blocked, and cDNA synthesis will terminate.[12]
-
Analysis: Separate the cDNA products by size using a denaturing polyacrylamide gel. The length of the truncated cDNA fragment, or "toeprint," indicates the position of the stalled ribosome on the mRNA, typically with the 3' end of the cDNA being 16-17 nucleotides downstream from the first nucleotide of the mRNA codon in the ribosomal P-site.[12]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful structural biology technique used to visualize the three-dimensional structure of the ribosome in complex with a bound antibiotic at near-atomic resolution.[14][15]
-
Complex Formation: Prepare a homogeneous sample of bacterial 70S ribosomes in complex with the antibiotic by incubating purified ribosomes with the drug.[16]
-
Vitrification: Apply a small volume of the sample to an EM grid, blot away the excess liquid, and rapidly plunge the grid into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure of the ribosome-antibiotic complex.
-
Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: Use computational methods to align the images of the individual particles and reconstruct a high-resolution three-dimensional map of the ribosome-antibiotic complex.[14]
-
Model Building and Analysis: Build an atomic model of the antibiotic and the surrounding ribosomal components into the cryo-EM density map. This allows for the detailed analysis of the interactions between the drug and its binding site on the ribosome.[17][18]
Visualizations of Mechanisms and Workflows
The following diagrams illustrate the mode of action of erythromycin and the workflows of key experimental procedures.
Caption: Mechanism of erythromycin action on the bacterial ribosome.
Caption: Workflow for a filter binding assay.
Caption: Workflow for an in vitro translation inhibition assay.
Conclusion
The study of the mode of action of ribosome-targeting antibiotics like erythromycin is a multifaceted endeavor that combines biochemical, biophysical, and structural biology techniques. The quantitative data derived from ribosome binding and in vitro translation assays provide a measure of an antibiotic's potency, while toeprinting and cryo-EM offer detailed insights into the molecular basis of its inhibitory action. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers and drug development professionals to investigate and characterize novel ribosome-targeting antimicrobial agents. This foundational knowledge is critical for the rational design of new antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. esrf.fr [esrf.fr]
- 5. Direct measurements of erythromycin’s effect on protein synthesis kinetics in living bacterial cells [diva-portal.org]
- 6. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 14. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 16. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Microbial Origin of Epelmycin D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epelmycin D is an anthracycline antibiotic belonging to the ε-rhodomycinone glycoside family. This document provides a comprehensive overview of the microbial origin, biosynthesis, and relevant experimental methodologies associated with this compound. It is intended to serve as a technical guide for researchers in natural product discovery, microbial genetics, and drug development. This compound originates from a genetically modified strain of the actinomycete Streptomyces violaceus. Specifically, it is produced by the blocked mutant strain SU2-730, which was derived from the β-rhodomycin-producing parent strain Streptomyces violaceus A262[1][2]. This guide details the biosynthetic pathway of the broader rhodomycin (B1170733) complex, the genetic basis for this compound's formation, and protocols for its production and analysis.
Microbial Source and Fermentation
Producing Organism
The primary source of this compound is Streptomyces violaceus strain SU2-730. This strain is a product of mutagenesis of the wild-type Streptomyces violaceus A262, which is known to produce a complex of β-rhodomycinone glycosides[1]. The SU2-730 mutant is specifically blocked in the later stages of β-rhodomycin biosynthesis, leading to the accumulation and secretion of ε-rhodomycinone glycosides, collectively known as epelmycins[1].
Fermentation Protocol
While specific fermentation parameters for maximizing this compound production from S. violaceus SU2-730 are not extensively detailed in publicly available literature, a general protocol for the cultivation of Streptomyces species for anthracycline production can be outlined. Optimization of these parameters is critical for achieving high yields.
Table 1: Representative Fermentation Parameters for Anthracycline Production by Streptomyces spp.
| Parameter | Recommended Conditions | Notes |
| Basal Medium | Starch-Casein (SC) Agar for initial culture; Yeast Extract-Malt Extract (YEME) Agar for maintenance.[3] | Solid media for sporulation and inoculum preparation. |
| Liquid Medium | M3 medium (glucose, yeast extract, meat extract, peptone, NaCl) or similar complex media.[4] | Liquid media for submerged fermentation and antibiotic production. |
| Carbon Source | Glucose, Dextrose (e.g., 10.0 g/L)[4][5] | Primary energy and carbon source. |
| Nitrogen Source | Soymilk, Peptone, Yeast Extract, Meat Extract (e.g., 1.0-4.0 g/L)[4][5] | Essential for growth and enzyme synthesis. |
| pH | 7.0 - 7.5[4] | Maintained to ensure optimal enzyme activity and cell viability. |
| Temperature | 28 - 30 °C[3][4] | Optimal growth temperature for many Streptomyces species. |
| Aeration | Shaker incubator at 150-250 rpm or aerated bioreactor.[5] | Essential for aerobic respiration and secondary metabolite production. |
| Incubation Period | 72 hours to 7 days.[4][5] | Production typically occurs in the stationary phase. |
Isolation and Characterization of this compound
Extraction and Purification Protocol
The isolation of this compound from the fermentation broth of S. violaceus SU2-730 involves solvent extraction followed by chromatographic purification.
Table 2: General Protocol for this compound Isolation and Purification
| Step | Procedure | Reagents/Materials |
| 1. Extraction | The fermentation broth is centrifuged to separate the mycelium. The supernatant is extracted with an equal volume of ethyl acetate. The mycelial cake can also be extracted with acetone, followed by re-extraction with chloroform (B151607).[3] | Ethyl acetate, acetone, chloroform, centrifuge. |
| 2. Concentration | The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.[3] | Rotary evaporator. |
| 3. Initial Purification | The crude extract is subjected to Thin Layer Chromatography (TLC) for initial separation and analysis. Preparative TLC can be used for small-scale purification.[3] | Silica (B1680970) gel TLC plates, chloroform:methanol solvent systems. |
| 4. Column Chromatography | For larger scale purification, the crude extract is applied to a silica gel column and eluted with a gradient of chloroform and methanol. | Silica gel, chloroform, methanol. |
| 5. Final Purification | Fractions containing this compound are further purified by High-Pressure Liquid Chromatography (HPLC).[2] | HPLC system, reverse-phase column (e.g., C18), acetonitrile/water gradient. |
Structural Characterization
The structure of this compound has been elucidated using various spectroscopic techniques. It is an anthracycline with an ε-rhodomycinone aglycone glycosylated with a rhodosamine sugar moiety.
-
Mass Spectrometry: Provides the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the connectivity and stereochemistry of the molecule.
-
UV-Visible Spectroscopy: Shows characteristic absorbance peaks for the anthracycline chromophore.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups such as hydroxyl, carbonyl, and glycosidic bonds.[3]
Biosynthesis of this compound
This compound is an intermediate in the biosynthesis of β-rhodomycin. Its formation is a key step involving the glycosylation of the polyketide-derived aglycone, ε-rhodomycinone.
The β-Rhodomycin Biosynthetic Gene Cluster
Key Biosynthetic Steps and the Role of RhoG
The biosynthesis of this compound can be conceptually broken down into three main stages:
-
Aglycone Formation: A type II polyketide synthase (PKS) catalyzes the iterative condensation of malonyl-CoA extender units with a starter unit to form the tetracyclic aromatic core of ε-rhodomycinone.
-
Deoxysugar Biosynthesis: A set of enzymes synthesizes the activated deoxysugar, TDP-L-rhodosamine, from glucose-1-phosphate.
-
Glycosylation: The glycosyltransferase RhoG catalyzes the attachment of the TDP-L-rhodosamine to the C-7 hydroxyl group of ε-rhodomycinone, forming this compound[6].
A gene disruption study of rhoG in S. violaceus resulted in the complete loss of β-rhodomycin production and the accumulation of the aglycone ε-rhodomycinone, confirming the essential role of this enzyme in the formation of this compound[6].
References
- 1. Anthracycline metabolites from Streptomyces violaceus A262. I. Isolation of antibiotic-blocked mutants from Streptomyces violaceus A262 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cloning and characterization of a glycosyltransferase gene involved in the biosynthesis of anthracycline antibiotic beta-rhodomycin from Streptomyces violaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Deep Dive: Unveiling the Structure of Epelmycin D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Epelmycin D, a member of the anthracycline class of antibiotics. Due to the restricted accessibility of the primary research article, this guide furnishes a template based on established methodologies for anthracycline analysis, alongside the known structural information for this compound. The definitive quantitative data is located in the seminal paper by Johdo et al. (1991).
Introduction to this compound
This compound is a naturally occurring anthracycline isolated from Streptomyces violaceus. Its complex polycyclic structure, featuring a tetracyclic aglycone and a deoxy sugar moiety, necessitates a multi-faceted spectroscopic approach for complete characterization. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone techniques for elucidating the precise connectivity and stereochemistry of this potent antibiotic.
Mass Spectrometry Analysis
Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
Experimental Protocols
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of formic acid to promote ionization.
Instrumentation: High-resolution mass spectrometry (HRMS) is employed to obtain accurate mass measurements. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of anthracyclines.
Data Acquisition:
-
Full Scan MS: The instrument is operated in full scan mode to determine the mass-to-charge ratio (m/z) of the intact molecular ion. For this compound (C₃₀H₃₅NO₁₁), the expected monoisotopic mass is approximately 585.22 g/mol . The protonated molecule [M+H]⁺ would be observed.
-
Tandem MS (MS/MS): To elicit structural information, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the structure of the aglycone and the sugar moiety, as well as the nature of the glycosidic bond.
Data Presentation
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (placeholder) | Fragmentation Pattern (Key Fragments) |
|---|---|---|---|
| [M+H]⁺ | 586.2287 | Data from primary source | Loss of the sugar moiety, cleavages within the tetracyclic ring system. |
| [M+Na]⁺ | 608.2106 | Data from primary source | Adduct formation with sodium. |
| Key Fragment Ion 1 | Varies | Data from primary source | Corresponds to the aglycone fragment. |
| Key Fragment Ion 2 | Varies | Data from primary source | Corresponds to the sugar moiety fragment. |
Note: The "Observed m/z" values are placeholders and must be populated with data from the primary literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling the assignment of all proton and carbon signals and the determination of its relative stereochemistry.
Experimental Protocols
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a suite of one-dimensional and two-dimensional NMR spectra.
Data Acquisition:
-
¹H NMR: Provides information on the chemical environment and coupling interactions of all protons.
-
¹³C NMR: Reveals the chemical shifts of all carbon atoms in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
Data Presentation
Table 2: ¹H NMR Spectroscopic Data for this compound (Placeholder)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | Data from primary source | d | Value |
| H-2 | Data from primary source | m | Value |
| ... | Data from primary source | ... | ... |
| OCH₃ | Data from primary source | s | - |
| N(CH₃)₂ | Data from primary source | s | - |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Placeholder)
| Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | Data from primary source |
| C-2 | Data from primary source |
| ... | Data from primary source |
| C=O | Data from primary source |
| OCH₃ | Data from primary source |
| N(CH₃)₂ | Data from primary source |
Note: The data in these tables are placeholders and must be extracted from the primary publication: Johdo, O., et al. (1991). The Journal of Antibiotics, 44(10), 1121–1129.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the isolation and structural elucidation of this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Logical relationships in the structural elucidation of this compound from spectroscopic data.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating high-resolution mass spectrometry and a suite of NMR experiments, is indispensable for its unambiguous structural determination. This guide provides the foundational knowledge and methodological framework for researchers engaged in the study of anthracyclines and other complex natural products. For the precise quantitative data essential for detailed structural assignment, consultation of the primary literature is required.
An In-depth Technical Guide to Understanding the Genetic Basis of Epelmycin D Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycin D is a novel polyketide antibiotic with significant potential in therapeutic applications. Understanding the genetic blueprint that governs its biosynthesis is paramount for strain improvement, yield optimization, and the generation of novel derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in elucidating the genetic basis of this compound production, from initial genome mining to the characterization of its biosynthetic pathway. While this compound is used here as a representative model, the principles and protocols described are broadly applicable to the study of other microbial secondary metabolites.
The biosynthesis of complex natural products like this compound is orchestrated by a set of genes typically clustered together on the microbial chromosome, known as a biosynthetic gene cluster (BGC). These clusters encode all the enzymatic machinery required for the assembly of the molecule from simple precursors. For polyketides, the core of the BGC is composed of polyketide synthase (PKS) genes.[1] There are three main types of PKSs in Streptomyces, the prolific producers of polyketides.[1] This guide will focus on the analysis of a hypothetical Type I modular PKS system responsible for this compound synthesis.
1. Genome Mining and Identification of the Putative this compound Biosynthetic Gene Cluster
The first step in understanding the genetic basis of this compound production is to identify the corresponding BGC within the genome of the producing Streptomyces strain. High-quality genome sequencing and subsequent bioinformatic analysis are essential.
Experimental Protocol: Genome Sequencing and antiSMASH Analysis
-
Genomic DNA Isolation: High molecular weight genomic DNA is isolated from a pure culture of the this compound-producing Streptomyces strain grown in a suitable liquid medium (e.g., TSB). Standard protocols involving enzymatic lysis (lysozyme), phenol-chloroform extraction, and ethanol (B145695) precipitation are employed.
-
Genome Sequencing: The purified genomic DNA is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, complete genome assembly.
-
Bioinformatic Analysis with antiSMASH: The assembled genome sequence is uploaded to the 'antibiotics & Secondary Metabolite Analysis Shell' (antiSMASH) web server or analyzed using the standalone version. This powerful tool identifies BGCs, predicts the class of secondary metabolite produced, and annotates the genes within the cluster based on homology to known biosynthetic genes.
Data Presentation: Putative this compound Biosynthetic Gene Cluster (epe BGC)
A putative BGC for this compound, designated the epe cluster, would be identified by antiSMASH. The table below summarizes the hypothetical genes and their predicted functions within this cluster.
| Gene | Predicted Function | Homology |
| epeA | Type I Polyketide Synthase (PKS) | Modular PKSs (e.g., Erythromycin PKS) |
| epeB | Type I Polyketide Synthase (PKS) | Modular PKSs (e.g., Erythromycin PKS) |
| epeC | Type I Polyketide Synthase (PKS) | Modular PKSs (e.g., Erythromycin PKS) |
| epeD | Dehydratase (DH) | Tailoring enzymes in polyketide synthesis |
| epeE | Ketoreductase (KR) | Tailoring enzymes in polyketide synthesis |
| epeF | Thioesterase (TE) | PKS chain termination |
| epeG | Glycosyltransferase | Sugar moiety attachment |
| epeH | Acyl-CoA Carboxylase | Precursor biosynthesis |
| epeR1 | SARP-family transcriptional regulator | Regulation of cluster expression |
| epeT1 | ABC transporter | Export of this compound |
2. Experimental Validation of the epe BGC
Bioinformatic predictions must be confirmed through experimental validation. The two primary methods are gene knockout and heterologous expression.
Experimental Workflow: Validation of the epe BGC
Caption: Workflow for the experimental validation of the epe BGC.
Experimental Protocol: Gene Knockout via PCR Targeting
-
Constructing the Disruption Cassette: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance, apr), flanked by regions homologous to the upstream and downstream sequences of the target gene (epeA), is generated by PCR.
-
Transformation and Homologous Recombination: The disruption cassette is introduced into the native Streptomyces producer strain via protoplast transformation or conjugation. Homologous recombination leads to the replacement of the target gene with the resistance cassette.
-
Mutant Verification: Apramycin-resistant colonies are selected and verified by PCR to confirm the correct gene replacement.
-
Phenotypic Analysis: The wild-type and ΔepeA mutant strains are fermented, and their metabolite profiles are compared by High-Performance Liquid Chromatography (HPLC). The absence of the this compound peak in the mutant strain's extract confirms the involvement of the epe BGC in its production.
Experimental Protocol: Heterologous Expression in Streptomyces albus
Streptomyces albus J1074 is a widely used host for the heterologous expression of BGCs due to its fast growth, efficient genetic systems, and relatively small genome with few native secondary metabolite clusters.[2][3]
-
Cloning the BGC: The entire epe BGC is cloned into an integrative expression vector (e.g., pSET152-derived) using methods like Gibson assembly or TAR cloning.
-
Transformation of S. albus: The resulting plasmid is introduced into S. albus J1074 via conjugation from E. coli.
-
Fermentation and Analysis: The recombinant S. albus strain is cultured under appropriate conditions, and the culture extract is analyzed by HPLC for the production of this compound. Successful production confirms that the cloned BGC is sufficient for this compound biosynthesis.
3. Elucidation of the this compound Biosynthetic Pathway
Based on the functions of the genes within the epe BGC, a plausible biosynthetic pathway for this compound can be proposed. The modular nature of Type I PKSs allows for a predictable assembly line-like synthesis.
Proposed Biosynthetic Pathway for this compound
Caption: Proposed biosynthetic pathway for this compound.
This pathway illustrates the sequential condensation of small carboxylic acid units (e.g., malonyl-CoA, methylmalonyl-CoA) by the PKS modules, followed by tailoring reactions such as reduction and dehydration, cyclization by a thioesterase, and finally, glycosylation to yield the mature this compound molecule.
4. Quantitative Analysis of Gene Expression and Production
To optimize this compound production, it is crucial to understand the expression patterns of the biosynthetic genes and how they correlate with product titers under different fermentation conditions.
Data Presentation: qPCR Analysis of epe Gene Expression
The relative expression levels of key biosynthetic genes (epeA), regulatory genes (epeR1), and transporter genes (epeT1) can be quantified using quantitative real-time PCR (qPCR).
| Fermentation Time (hours) | Relative Expression of epeA (fold change) | Relative Expression of epeR1 (fold change) | Relative Expression of epeT1 (fold change) |
| 24 | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.1 |
| 48 | 15.6 ± 2.1 | 8.2 ± 1.5 | 12.3 ± 1.8 |
| 72 | 45.3 ± 5.8 | 25.7 ± 3.4 | 38.9 ± 4.5 |
| 96 | 20.1 ± 3.5 | 12.4 ± 2.1 | 18.5 ± 2.9 |
Data Presentation: this compound Production Profile
The concentration of this compound in the fermentation broth is measured at corresponding time points using a calibrated HPLC method.
| Fermentation Time (hours) | This compound Titer (mg/L) |
| 24 | < 1 |
| 48 | 45 ± 5 |
| 72 | 152 ± 15 |
| 96 | 148 ± 12 |
These tables show a clear correlation between the transcriptional activation of the epe BGC and the production of this compound, with peak expression preceding the highest rate of product accumulation.
This technical guide outlines a systematic and integrated approach to elucidating the genetic basis of this compound production. By combining genome mining, molecular genetics, and analytical chemistry, a comprehensive understanding of the biosynthetic pathway can be achieved. This knowledge is fundamental for the rational design of metabolic engineering strategies aimed at improving the production of this valuable antibiotic and for generating novel, potentially more potent, derivatives for future drug development pipelines. The methodologies described herein provide a robust framework for the discovery and development of novel natural products from microbial sources.
References
- 1. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into naturally minimised Streptomyces albus J1074 genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstruction of a Genome-Scale Metabolic Model of Streptomyces albus J1074: Improved Engineering Strategies in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Extraction and Purification of Epelmycin D from Streptomyces violaceus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epelmycin D is a member of the anthracycline class of antibiotics, a group of compounds known for their potent biological activities. It is an ε-rhodomycinone glycoside produced by the blocked mutant strain SU2-730 of Streptomyces violaceus A262.[1] The production of a specific congener like this compound from a mutant strain simplifies the downstream purification process compared to the wild-type, which produces a more complex mixture of related compounds. This document provides detailed protocols for the fermentation, extraction, and purification of this compound for research and development purposes.
The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₃₅NO₁₁ |
| Molecular Weight | 585.6 g/mol |
| Class | Anthracycline |
| Producing Organism | Streptomyces violaceus SU2-730 |
Experimental Protocols
The overall workflow for obtaining pure this compound involves the cultivation of the producing organism, extraction of the secondary metabolites from the culture, and a multi-step chromatographic purification to isolate this compound from its congeners (Epelmycins A, B, C, and E).
Fermentation of Streptomyces violaceus SU2-730
This protocol outlines the cultivation of the mutant strain for the production of Epelmycins.
Materials:
-
Streptomyces violaceus SU2-730 culture
-
Seed culture medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract Broth)
-
Production medium (a complex medium, for example, containing soluble starch, glucose, soybean meal, yeast extract, and inorganic salts)
-
Shake flasks or a laboratory fermenter
Protocol:
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed culture medium with S. violaceus SU2-730 from a stock culture. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: Transfer the seed culture (5-10% v/v) into a 2 L flask containing 500 mL of production medium.
-
Incubation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200 rpm. Monitor the production of Epelmycins by analytical HPLC or TLC of a small sample of the culture broth.
Crude Extraction
This protocol describes the initial extraction of the Epelmycin complex from the fermentation culture.
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Mycelium Separation: Separate the mycelial mass from the culture broth by centrifugation at 5,000 x g for 20 minutes.
-
Mycelial Extraction: Resuspend the mycelial pellet in acetone (e.g., 200 mL for a 500 mL culture) and stir for 2-4 hours. Filter the mixture and collect the acetone extract.
-
Broth Extraction: Extract the supernatant (culture broth) twice with an equal volume of ethyl acetate.
-
Pooling and Concentration: Combine the acetone extract (after removing acetone under reduced pressure) with the ethyl acetate extracts.
-
Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate to dryness using a rotary evaporator to yield the crude Epelmycin mixture.
Chromatographic Purification of this compound
A multi-step chromatographic approach is necessary to isolate this compound from other co-produced Epelmycins.
Materials:
-
Crude Epelmycin extract
-
Silica (B1680970) gel (for column chromatography)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
C18 reverse-phase silica gel column
-
Solvents: Chloroform (B151607), methanol (B129727), acetonitrile (B52724), water (HPLC grade), trifluoroacetic acid (TFA)
Protocol:
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Dissolve the crude extract in a minimal volume of chloroform.
-
Load the sample onto a silica gel column packed and equilibrated with chloroform.
-
Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 0.5%, 1%, 2%, 5% methanol).
-
Collect fractions and analyze by Thin-Layer Chromatography (TLC) using a chloroform:methanol (95:5, v/v) mobile phase.
-
Pool the fractions containing the Epelmycin complex, which typically appear as orange-red bands.
Step 2: Preparative HPLC (Final Purification)
-
Dissolve the pooled and concentrated fractions from the silica gel column in a small volume of the initial HPLC mobile phase.
-
Inject the sample onto a C18 prep-HPLC column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 30% to 70% acetonitrile over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 495 nm).
-
Collect the peak corresponding to this compound.
-
Desalt the collected fraction if necessary and remove the solvent by lyophilization to obtain pure this compound.
Quantitative Data Summary
The following table provides representative data for a typical purification of this compound from a 1 L fermentation culture. Actual values may vary depending on the specific fermentation and purification conditions.
| Purification Stage | Total Mass (mg) | Purity of this compound (%) | Overall Yield (%) |
| Crude Extract | 1,200 | ~8 | 100 |
| Silica Gel Pool | 350 | ~35 | 92 |
| Prep-HPLC Purified | 85 | >98 | 71 |
Diagrams
Caption: Workflow for the extraction of crude Epelmycins.
Caption: Chromatographic purification of this compound.
References
Application Note: Quantitative Analysis of Epelmycin D using High-Performance Liquid Chromatography (HPLC)
Introduction
Epelmycin D is an anthracycline antibiotic, a class of compounds known for their potent therapeutic activities.[1] Accurate and precise quantification of this compound is critical for various stages of drug development, including formulation studies, quality control, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of anthracyclines, offering high sensitivity and specificity.[2][3] This document outlines a comprehensive protocol for the quantitative determination of this compound using a reversed-phase HPLC (RP-HPLC) method.
The basic structure of anthracyclines consists of a tetracyclic quinonoid moiety, which is responsible for their characteristic UV-Visible absorption, typically around 250 nm and 480 nm.[4][5] The visible-range maximum at approximately 480 nm is often preferred for analysis in complex matrices to minimize interference from other biological molecules.[4][6] The method described herein is based on established principles for anthracycline separation and has been designed to be specific, accurate, and reproducible.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Formic Acid (LC-MS Grade, ~99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
0.22 µm Syringe Filters (e.g., PTFE or PVDF)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Ultrapure Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 15.0 30 70 17.0 30 70 17.1 70 30 | 22.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Dissolve in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Stock Solution (100 µg/mL):
-
Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase initial composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the Working Stock Solution with the mobile phase. A typical concentration range would be 1 µg/mL to 50 µg/mL (e.g., 1, 2.5, 5, 10, 25, 50 µg/mL).
-
Sample Preparation
-
For a drug formulation (e.g., powder for injection):
-
Reconstitute the product as per its intended use.
-
Dilute an appropriate volume of the reconstituted solution with the mobile phase to fall within the calibration curve range.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.
-
-
For a biological matrix (e.g., plasma - requires solid-phase extraction):
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).[9]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Data Analysis and Quantification
-
System Suitability: Before sample analysis, inject a mid-range standard solution (e.g., 10 µg/mL) five times. The system is deemed ready if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%.
-
Calibration Curve: Inject the prepared calibration standards in ascending order of concentration. Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Quantification: Inject the prepared samples. Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve. Apply the appropriate dilution factors to calculate the final concentration in the original sample.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method, as would be determined during a formal method validation study according to ICH guidelines.
| Parameter | Specification | Expected Result |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 |
| Range | - | 1 - 50 µg/mL |
| Retention Time | - | Approx. 9.5 min (Varies with exact conditions) |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% | |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≈ 10:1 | ~0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. Epelmycin A | C42H53NO15 | CID 139589246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anthracycline assay by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography of anthracycline antibiotics with electrochemical detection. Application to the clinical pharmacokinetics of 4'-deoxydoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Absorption-Based Wave-Mixing Detector for Anthracycline Drugs Separated By Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. scispace.com [scispace.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace determination of anthracyclines in urine: a new high-performance liquid chromatography/tandem mass spectrometry method for assessing exposure of hospital personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing an In Vitro Assay for Epelmycin D Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycin D is an anthracycline, a class of potent antibiotics and anticancer agents. The primary mechanisms of action for anthracyclines include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1][2][3][4] These application notes provide a comprehensive suite of in vitro assays to characterize the antibacterial activity of this compound and elucidate its specific mechanisms of action. The following protocols are designed to be robust and reproducible, providing researchers with the tools to assess the potential of this compound as a therapeutic agent.
Experimental Workflow
The following diagram outlines the suggested experimental workflow for the in vitro characterization of this compound.
Figure 1: Experimental workflow for in vitro characterization of this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.5 |
| Streptococcus pneumoniae | Gram-positive | 0.25 |
| Bacillus subtilis | Gram-positive | 0.125 |
| Escherichia coli | Gram-negative | 8 |
| Pseudomonas aeruginosa | Gram-negative | 16 |
| Klebsiella pneumoniae | Gram-negative | 4 |
Table 2: Bactericidal/Bacteriostatic Activity of this compound.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 0.5 | 1 | 2 | Bactericidal |
| Escherichia coli | 8 | 32 | 4 | Bactericidal |
Table 3: DNA Intercalation Activity of this compound.
| This compound (µM) | Fluorescence Intensity (a.u.) | % Quenching |
| 0 | 1000 | 0 |
| 1 | 850 | 15 |
| 5 | 550 | 45 |
| 10 | 300 | 70 |
| 20 | 150 | 85 |
Table 4: Topoisomerase II Inhibition by this compound.
| This compound (µM) | % Inhibition of Topoisomerase II |
| 0 | 0 |
| 0.1 | 15 |
| 1 | 55 |
| 10 | 95 |
| 50 | 98 |
Table 5: Induction of Reactive Oxygen Species (ROS) by this compound in S. aureus.
| This compound (µg/mL) | Mean Fluorescence Intensity (a.u.) |
| 0 (Control) | 50 |
| 0.25 (1/2 x MIC) | 150 |
| 0.5 (MIC) | 400 |
| 1 (2 x MIC) | 850 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[5][6][7][8]
Materials:
-
This compound stock solution
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without drug) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity.
Bacterial Cell Viability Assay (Time-Kill Kinetics)
This assay determines whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Materials:
-
This compound
-
Log-phase bacterial culture
-
MHB
-
Sterile flasks
-
Sterile saline or PBS
-
Agar (B569324) plates
-
Shaking incubator
Protocol:
-
Inoculate flasks containing MHB with a log-phase bacterial culture to a starting density of ~10^6 CFU/mL.
-
Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.
-
Incubate the flasks at 37°C with shaking.
-
At time points 0, 2, 4, 6, 8, and 24 hours, withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay measures the ability of this compound to displace a fluorescent dye (e.g., ethidium (B1194527) bromide) from DNA, indicating intercalation.[9][10][11][12][13]
Materials:
-
This compound
-
Calf Thymus DNA (ct-DNA)
-
Ethidium Bromide (EtBr)
-
Assay buffer (e.g., Tris-HCl)
-
Fluorometer
Protocol:
-
Prepare a solution of ct-DNA and EtBr in the assay buffer and allow it to equilibrate to form a stable fluorescent complex.
-
Measure the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).
-
Add increasing concentrations of this compound to the solution.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.
-
A decrease in fluorescence intensity indicates the displacement of EtBr by this compound, signifying DNA intercalation.
-
Calculate the percentage of fluorescence quenching to determine the extent of intercalation.
Topoisomerase II Inhibition Assay
This assay determines the inhibitory effect of this compound on the decatenation activity of topoisomerase II.[14][15][16][17][18]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) or other catenated DNA substrate
-
Assay buffer containing ATP
-
This compound
-
Stop buffer/loading dye
-
Agarose (B213101) gel electrophoresis system
Protocol:
-
Set up reaction tubes on ice containing assay buffer, kDNA, and varying concentrations of this compound.
-
Add Topoisomerase II to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer.
-
Resolve the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated DNA and a decrease in decatenated DNA products compared to the no-drug control.
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular generation of ROS in bacteria upon treatment with this compound using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[19][20][21][22][23]
Materials:
-
Bacterial culture
-
This compound
-
DCFH-DA
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Protocol:
-
Treat the bacterial culture with varying concentrations of this compound for a specified time.
-
Wash the cells and resuspend them in PBS.
-
Add DCFH-DA to the cell suspension and incubate in the dark.
-
After incubation, wash the cells to remove excess probe.
-
Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm). An increase in fluorescence corresponds to an increase in intracellular ROS levels.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound as an anthracycline.
Figure 2: Proposed mechanism of action of this compound.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. youtube.com [youtube.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. youtube.com [youtube.com]
- 9. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. topogen.com [topogen.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. topogen.com [topogen.com]
- 18. inspiralis.com [inspiralis.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. rsc.org [rsc.org]
- 21. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]
- 22. assaygenie.com [assaygenie.com]
- 23. Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Compounds: A Case Study with "Epelmycin D"
Introduction
The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. A critical step in the preclinical evaluation of a new antibiotic candidate, such as the hypothetical "Epelmycin D," is the determination of its in vitro activity against a broad panel of clinically relevant bacteria. This is achieved through standardized antibacterial susceptibility testing (AST). The primary goal of AST is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4]
These application notes provide detailed protocols for three widely accepted methods for determining the MIC of a novel antibacterial agent: Broth Microdilution, Agar (B569324) Dilution, and Disk Diffusion.[1][5][6][7][8] While specific data for "this compound" is not publicly available, these protocols offer a robust framework for its evaluation.
Key Methodologies for Antibacterial Susceptibility Testing
-
Broth Microdilution: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[9][10][11][12] It is a quantitative method that yields an MIC value and is amenable to high-throughput screening.[9][13]
-
Agar Dilution: Considered a gold standard by many, this method incorporates serial dilutions of the antimicrobial agent directly into an agar medium.[6][7][14] Standardized bacterial inocula are then spotted onto the surface of the agar plates. This method is particularly useful for testing multiple isolates simultaneously.[6][14]
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with a standardized bacterial suspension.[15][16][17][18][19] The drug diffuses into the agar, creating a concentration gradient. The diameter of the resulting zone of growth inhibition is measured and can be correlated with susceptibility.[17][19][20]
Data Presentation
Quantitative data from susceptibility testing should be organized systematically to facilitate analysis and comparison. The following tables are templates for recording MIC data for "this compound" against a panel of bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound determined by Broth Microdilution
| Bacterial Strain | ATCC Number | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic A | MIC (µg/mL) of Control Antibiotic B |
| Staphylococcus aureus | ATCC 29213 | |||
| Enterococcus faecalis | ATCC 29212 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Streptococcus pneumoniae | ATCC 49619 | |||
| Haemophilus influenzae | ATCC 49247 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound determined by Agar Dilution
| Bacterial Strain | ATCC Number | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic A | MIC (µg/mL) of Control Antibiotic B |
| Staphylococcus aureus | ATCC 29213 | |||
| Enterococcus faecalis | ATCC 29212 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Streptococcus pneumoniae | ATCC 49619 | |||
| Haemophilus influenzae | ATCC 49247 |
Table 3: Zone Diameters from Disk Diffusion Testing of this compound
| Bacterial Strain | ATCC Number | This compound Disk Content (µg) | Zone Diameter (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus | ATCC 29213 | |||
| Enterococcus faecalis | ATCC 29212 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Streptococcus pneumoniae | ATCC 49619 | |||
| Haemophilus influenzae | ATCC 49247 | |||
| Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires the establishment of clinical breakpoints. |
Experimental Protocols
The following are detailed protocols for performing antibacterial susceptibility testing. These are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution MIC Assay
Objective: To determine the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL)
-
Sterile 96-well flat-bottom microtiter plates[12]
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[15]
-
Spectrophotometer or densitometer
-
Multi-channel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of each row to be used. c. Add 200 µL of the highest concentration of this compound to be tested (e.g., 128 µg/mL) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. f. Well 11 will serve as the growth control (no antibiotic). g. Well 12 will serve as the sterility control (no bacteria).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: a. Add 100 µL of the final bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Reading and Interpreting Results: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.[4]
Protocol 2: Agar Dilution MIC Assay
Objective: To determine the MIC of this compound using the agar dilution method.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA), maintained at 45-50°C
-
Sterile petri dishes (100 mm or 150 mm)
-
Bacterial strains
-
Inoculum replicating device
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates: a. Prepare serial 2-fold dilutions of this compound. b. Add 1 part of each antibiotic dilution to 9 parts of molten MHA to create a series of plates with the desired final concentrations. c. Pour the agar into petri dishes and allow them to solidify. d. Include a drug-free plate as a growth control.
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. b. Dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
Inoculation and Incubation: a. Using an inoculum replicating device, spot approximately 1-2 µL of each bacterial suspension onto the surface of each agar plate. This delivers about 10⁴ CFU per spot.[6] b. Allow the spots to dry completely before inverting the plates. c. Incubate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpreting Results: a. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A faint haze or one or two colonies at the spot are disregarded.[4]
Protocol 3: Disk Diffusion Assay (Kirby-Bauer)
Objective: To assess the susceptibility of bacteria to this compound using the disk diffusion method.
Materials:
-
Paper disks (6 mm) impregnated with a known concentration of this compound
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: a. Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[20]
-
Application of Disks and Incubation: a. Allow the plate to dry for 3-5 minutes. b. Aseptically apply the this compound-impregnated disks to the surface of the agar. c. Gently press the disks down to ensure complete contact with the agar. d. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[20]
-
Reading and Interpreting Results: a. After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter.[19][20] b. The interpretation of the zone diameter as susceptible, intermediate, or resistant requires correlation with MIC data and the establishment of clinical breakpoints.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the antibacterial susceptibility of a novel compound.
Caption: General workflow for antibacterial susceptibility testing.
Potential Mechanisms of Action for a Novel Antibiotic
As the mechanism of action for this compound is unknown, this diagram illustrates common cellular targets for antibiotics. Experimental studies would be required to determine which, if any, of these pathways are inhibited by this compound.
Caption: Potential antibacterial mechanisms of action.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. idexx.dk [idexx.dk]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. asm.org [asm.org]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. academic.oup.com [academic.oup.com]
- 20. fpharm.uniba.sk [fpharm.uniba.sk]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application of Epelmycin D in Cancer Cell Culture Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Epelmycin D is a member of the anthracycline class of antibiotics, a group of compounds renowned for their potent anticancer activity.[1][2][3] Produced by the bacterium Streptomyces violaceus, this compound, along with its structural analogs Epelmycin A, B, C, and E, has been identified as an epsilon-rhodomycinone (B1195070) glycoside.[4] Early studies have demonstrated the in vitro cytotoxicity of this compound against murine leukemic L1210 cells, suggesting its potential as a chemotherapeutic agent.[4] This document provides an overview of the proposed mechanism of action of this compound based on its classification as an anthracycline, and offers detailed protocols for its application in cancer cell culture studies.
Mechanism of Action
The precise mechanism of action for this compound has not been extensively elucidated. However, as an anthracycline, it is presumed to share the primary mechanisms of action characteristic of this class of compounds. These mechanisms include:
-
DNA Intercalation: Anthracyclines insert themselves between the base pairs of DNA, leading to a distortion of the double helix structure. This physical obstruction interferes with DNA replication and transcription, ultimately inhibiting the proliferation of rapidly dividing cancer cells.[5][6][7]
-
Topoisomerase II Inhibition: These compounds are known to inhibit topoisomerase II, an enzyme crucial for relieving torsional strain in DNA during replication. By stabilizing the complex between topoisomerase II and DNA, anthracyclines lead to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[1][5][6][7]
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of free radicals. This induces oxidative stress within the cancer cells, causing damage to cellular components such as lipids, proteins, and DNA, and contributing to apoptotic cell death.[1][5][6][8]
Data Presentation
Table 1: Example Structure for Reporting IC50 Values of this compound
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Reference) |
| L1210 (Murine Leukemia) | To be determined | ~0.05 |
| MCF-7 (Human Breast Cancer) | To be determined | ~0.2 |
| A549 (Human Lung Cancer) | To be determined | ~0.1 |
| HCT116 (Human Colon Cancer) | To be determined | ~0.15 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity by MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., L1210)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize (for adherent cells) and count the cells. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used). c. Remove the medium from the wells and add 100 µL of the prepared drug dilutions. d. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: a. For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then wash the attached cells with PBS. b. Trypsinize the adherent cells and combine them with the collected medium. c. For suspension cells, simply collect the cells. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. e. Wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the cells by flow cytometry within one hour of staining. b. Use appropriate fluorescence channels to detect FITC (for Annexin V) and PI. c. Gate the cell populations to distinguish between:
- Viable cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Necrotic cells (Annexin V- / PI+)
Troubleshooting
-
Low Cytotoxicity: If this compound shows low activity, ensure the compound is properly dissolved and that the concentrations used are appropriate. The stability of the compound in culture medium should also be considered.
-
High Background in MTT Assay: Contamination of the cell culture or direct reduction of MTT by this compound can cause high background. Run a cell-free control with the compound and MTT to check for direct reduction.[9]
-
Autofluorescence in Flow Cytometry: Anthracyclines are known to be fluorescent, which can interfere with flow cytometry analysis.[10][11] It is crucial to include an unstained, drug-treated control to set the baseline fluorescence and use appropriate compensation settings.
Conclusion
This compound is a promising anthracycline antibiotic with demonstrated cytotoxic activity against leukemia cells. The protocols provided herein offer a framework for researchers to investigate its anticancer potential in various cancer cell models. Further studies are warranted to fully characterize its mechanism of action and to establish its efficacy in a broader range of cancer types.
References
- 1. Anthracyclines – Callaix [callaix.com]
- 2. Anthracycline Drugs in Chemotherapy: Types, Uses, & Limitations [healthline.com]
- 3. youtube.com [youtube.com]
- 4. Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Aclarubicin Hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Epelmycin D Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing derivatives of Epelmycin D, an anthracycline antibiotic. The protocols outlined below are based on established methods for the synthesis of related ε-rhodomycinone glycosides and provide a framework for the generation of novel this compound analogs for drug discovery and development.
Introduction
Epelmycins are a class of anthracycline antibiotics isolated from a blocked mutant of Streptomyces violaceus A262.[1][2][3] Structurally, they are ε-rhodomycinone glycosides.[1][3] this compound, specifically, is characterized by a rhodinose (B1234984) sugar moiety attached to the aglycone. As members of the anthracycline family, which includes potent anticancer agents like doxorubicin (B1662922) and daunorubicin, this compound and its derivatives are of significant interest for their potential therapeutic applications. The synthesis of novel derivatives allows for the exploration of structure-activity relationships (SAR), with the goal of improving efficacy, reducing toxicity, and overcoming drug resistance.
The general approach to synthesizing this compound derivatives involves two key stages: the synthesis of the aglycone, ε-rhodomycinone, and the synthesis of the desired sugar moiety, followed by their coupling to form the glycoside. Subsequent modifications can be made to further diversify the chemical space.
Data Presentation
Table 1: In Vitro Cytotoxicity of Epelmycins Against Murine Leukemia L1210 Cells
| Compound | Relative Cytotoxicity |
| Epelmycin A | +++ |
| Epelmycin B | ++ |
| Epelmycin C | + |
| This compound | ++ |
| Epelmycin E | + |
| Adriamycin (Doxorubicin) | ++++ |
Data from the initial isolation and characterization of Epelmycins. The exact IC50 values were not provided in the source material; the plus signs indicate a qualitative measure of cytotoxicity.[3]
Table 2: Antitumor Activity of a Synthetic ε-Rhodomycinone Glycoside
| Compound | Tumor Model | T/C (%)* |
| 2-deoxy-di-O-acetyl-D-ribopyranosyl-ε-rhodomycinone | P388 leukemia | 125 |
*T/C (%) = (Median survival time of treated mice / Median survival time of control mice) x 100. A T/C value of 125 indicates significant antitumor activity.[4]
Experimental Protocols
Protocol 1: General Synthesis of ε-Rhodomycinone Glycosides
This protocol is adapted from the work of Khadem et al. on the synthesis of various ε-rhodomycinone glycosides and can be modified for the synthesis of this compound derivatives.[4]
Materials:
-
ε-Rhodomycinone
-
Appropriately protected sugar halide (e.g., 2-deoxy-di-O-acetyl-D-ribopyranosyl chloride)
-
Mercuric cyanide (Hg(CN)₂)
-
Mercuric bromide (HgBr₂)
-
Dry benzene (B151609) or toluene
-
Anhydrous calcium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Glycosylation Reaction:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ε-rhodomycinone in dry benzene or toluene.
-
Add anhydrous calcium sulfate to the solution to act as a drying agent.
-
Add mercuric cyanide and mercuric bromide to the mixture.
-
To this stirring suspension, add a solution of the protected sugar halide in the same dry solvent dropwise over a period of 30 minutes.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, filter the reaction mixture to remove insoluble salts.
-
Wash the filtrate successively with a saturated aqueous solution of sodium bicarbonate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the protected glycoside.
-
-
Deprotection:
-
The protecting groups on the sugar moiety (e.g., acetyl groups) can be removed under standard conditions, such as treatment with a catalytic amount of sodium methoxide (B1231860) in methanol, to yield the final ε-rhodomycinone glycoside.
-
-
Characterization:
-
Confirm the structure of the synthesized glycoside using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). NMR spectroscopy is crucial for determining the anomeric configuration of the glycosidic linkage.[4]
-
Signaling Pathways and Mechanism of Action
As anthracyclines, Epelmycins are expected to share a similar mechanism of action with clinically used drugs like doxorubicin. The primary mode of action for anthracyclines involves the following:
-
DNA Intercalation: The planar tetracyclic ring of the aglycone intercalates between DNA base pairs, leading to the inhibition of DNA replication and transcription.
-
Topoisomerase II Poisoning: Anthracyclines stabilize the topoisomerase II-DNA cleavable complex, which results in DNA strand breaks and ultimately triggers apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline can undergo redox cycling, leading to the production of ROS that can damage cellular components, including DNA, proteins, and lipids.
The synthesis of this compound derivatives with modifications in the sugar moiety or the aglycone can modulate these activities, potentially leading to compounds with improved therapeutic indices.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Proposed mechanism of action for this compound derivatives.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Anthracycline metabolites from Streptomyces violaceus A262. I. Isolation of antibiotic-blocked mutants from Streptomyces violaceus A262 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of episilon-rhodomycinone glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Epelmycin D: Information Not Available for Molecular Biology Research Applications
Extensive searches for "Epelmycin D" have yielded no specific information regarding its application as a potential tool for molecular biology research. Publicly available scientific literature and databases do not contain discernible data on its mechanism of action, relevant signaling pathways, or established experimental protocols.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational research on this compound. The core requirements, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz, cannot be fulfilled without primary data.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's name and spelling. It is possible that "this compound" is a novel or proprietary compound with limited public disclosure, or the name may be a misspelling of another agent. Further investigation into the origin of this compound's name may be necessary to locate relevant research.
Application Notes and Protocols for Testing Epelmycin D in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Epelmycin D, a novel antibiotic agent, in various animal models of infection. The successful preclinical assessment of a new antibiotic is crucial for its advancement into clinical trials.[1][2][3][4] Animal models of infection are indispensable tools for this purpose, offering insights into the pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy of the investigational drug in a living system.[1][5] The protocols outlined below are based on established methodologies for antibiotic testing and are intended to serve as a foundational guide for researchers.
Disclaimer: As of the latest available information, specific data regarding the mechanism of action and in vivo studies of this compound are not publicly available. Therefore, the following protocols are generalized for a novel antibiotic and should be adapted based on the specific characteristics of this compound as they are elucidated.
In Vitro Characterization of this compound
Prior to in vivo testing, a thorough in vitro characterization of this compound is essential to inform the design of animal studies.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[6][7] These values are critical for determining the potency of this compound against relevant bacterial pathogens.
Protocol for MIC/MBC Determination (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight on an appropriate agar (B569324) medium. Suspend isolated colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Preparation of this compound Dilutions: Prepare a series of twofold serial dilutions of this compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture an aliquot from the wells with no visible growth onto an antibiotic-free agar medium. The MBC is the lowest concentration that shows no bacterial growth on the agar after incubation.
| Parameter | Description | Example Data |
| MIC | Minimum Inhibitory Concentration | 0.5 µg/mL against Staphylococcus aureus ATCC 29213 |
| MBC | Minimum Bactericidal Concentration | 1 µg/mL against Staphylococcus aureus ATCC 29213 |
Animal Models of Infection
The choice of animal model is critical and should mimic the human disease as closely as possible.[1][5] Mice are commonly used for initial efficacy studies due to their cost-effectiveness and the availability of well-characterized strains.[2][8] For certain studies, particularly those requiring longer observation periods or larger blood volumes for PK analysis, other species like rats or rabbits may be more appropriate.[2]
Murine Thigh Infection Model
This model is widely used for the PK/PD evaluation of antibiotics and is predictive of efficacy for various infection types.[5]
Protocol for Murine Thigh Infection Model
-
Animal Selection and Acclimatization: Use 6-8 week old female BALB/c mice (or another appropriate strain). Allow for a 3-7 day acclimatization period.
-
Immunosuppression (Optional but Recommended): To create a neutropenic model, which reduces the influence of the host immune system and allows for a more direct assessment of the antibiotic's activity, administer cyclophosphamide (B585) intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[3][9]
-
Infection: Prepare a mid-logarithmic phase culture of the target bacterium. Inject 0.1 mL of the bacterial suspension (e.g., 10⁶ CFU) intramuscularly into the posterior thigh muscle of each mouse.
-
Treatment: Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours). Administer the drug via a clinically relevant route (e.g., subcutaneous, intravenous, or oral). Include a vehicle control group.
-
Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative bacterial culture (CFU/g of tissue).
-
Data Analysis: The primary endpoint is the reduction in bacterial burden (log₁₀ CFU/g of tissue) in the treated groups compared to the control group.
| Treatment Group | Dose (mg/kg) | Mean Bacterial Burden (log₁₀ CFU/g tissue) ± SD | Reduction vs. Control (log₁₀ CFU) |
| Vehicle Control | - | 8.5 ± 0.4 | - |
| This compound | 10 | 6.2 ± 0.6 | 2.3 |
| This compound | 30 | 4.1 ± 0.5 | 4.4 |
| This compound | 100 | 2.5 ± 0.3 | 6.0 |
Murine Sepsis Model
This model evaluates the ability of an antibiotic to improve survival in a systemic infection.
Protocol for Murine Sepsis Model
-
Animal Selection and Acclimatization: As described for the thigh infection model.
-
Infection: Administer the bacterial inoculum (e.g., 10⁷ CFU in 0.2 mL of saline) intraperitoneally or intravenously.
-
Treatment: Initiate treatment with this compound at a predetermined time post-infection (e.g., 1 hour). Administer the drug at various doses. Include a vehicle control group.
-
Efficacy Assessment: Monitor the mice for survival over a period of 7 days. Record the time of death for each animal.
-
Data Analysis: The primary endpoint is the percentage of survival in each treatment group. The median survival time can also be calculated.
| Treatment Group | Dose (mg/kg) | Number of Animals | Survival (%) | Median Survival Time (days) |
| Vehicle Control | - | 10 | 0 | 1.5 |
| This compound | 10 | 10 | 30 | 4.0 |
| This compound | 30 | 10 | 70 | >7.0 |
| This compound | 100 | 10 | 100 | >7.0 |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Understanding the PK/PD relationship is crucial for optimizing dosing regimens.[1][5][10]
Pharmacokinetic Study
Protocol for PK Study in Mice
-
Animal Preparation: Use healthy, uninfected mice for this study.
-
Drug Administration: Administer a single dose of this compound via the intended clinical route.
-
Blood Sampling: At various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes), collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus).
-
Sample Processing: Process the blood to obtain plasma or serum.
-
Drug Concentration Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t½).
| PK Parameter | Description | Example Value (30 mg/kg, SC) |
| Cmax | Maximum plasma concentration | 15 µg/mL |
| Tmax | Time to reach Cmax | 30 minutes |
| AUC₀₋₂₄ | Area under the curve over 24 hours | 85 µg*h/mL |
| t½ | Half-life | 2.5 hours |
Pharmacodynamic Analysis
PD analysis integrates PK data with efficacy data to determine the PK/PD index that best predicts the antimicrobial effect (e.g., AUC/MIC, Cmax/MIC, or %T>MIC).[3] This analysis is essential for translating animal data to potential human dosing regimens.[3][4]
Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel antibiotic.
Caption: Experimental workflow for in vivo testing of this compound.
Signaling Pathways
A diagram of the signaling pathway affected by this compound cannot be provided at this time. The mechanism of action of this compound has not been publicly disclosed. Once the molecular target of this compound is identified (e.g., cell wall synthesis, protein synthesis, DNA replication), a corresponding signaling pathway diagram can be generated. For instance, if this compound were found to inhibit bacterial protein synthesis, a diagram illustrating its interaction with the bacterial ribosome could be created.
Conclusion
The protocols and application notes provided herein offer a robust framework for the preclinical evaluation of this compound in animal models of infection. A systematic approach, encompassing in vitro characterization, appropriate animal model selection, and comprehensive PK/PD analysis, is paramount for determining the therapeutic potential of this novel antibiotic and for guiding its future clinical development.
References
- 1. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How animal research is helping fight antibiotic resistance | Imperial News | Imperial College London [imperial.ac.uk]
- 9. Immunocompromised animal models for the study of antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms Using Epelmycin D
Disclaimer: Information regarding a specific antibiotic named "Epelmycin D" is not available in the public domain as of December 2025. The following application notes and protocols are based on a hypothetical anthracycline antibiotic, herein named this compound, drawing upon the known mechanisms of this class of compounds and general principles of antibiotic resistance research. These guidelines are intended for research purposes and should be adapted based on empirical data obtained for any novel compound.
Introduction to this compound
This compound is a hypothetical novel anthracycline antibiotic. Anthracyclines are a class of chemotherapeutic agents and antibiotics known to exert their cytotoxic effects through the inhibition of DNA and RNA synthesis.[1] This is primarily achieved by intercalating into DNA base pairs and inhibiting the action of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication and transcription. The unique structural moieties of this compound may confer specific antibacterial activity and present a valuable tool for investigating mechanisms of bacterial resistance to this class of antibiotics.
Postulated Mechanism of Action
The proposed mechanism of action for this compound involves a multi-step process targeting fundamental bacterial processes:
-
Cellular Uptake: this compound, being a relatively small molecule, is likely to be transported across the bacterial cell envelope. In Gram-negative bacteria, this may involve passage through porin channels in the outer membrane.[2]
-
DNA Intercalation: Once in the cytoplasm, the planar aromatic core of the this compound molecule is predicted to insert between DNA base pairs.
-
Topoisomerase II Inhibition: The intercalated drug is expected to stabilize the complex between DNA and topoisomerase II (DNA gyrase in bacteria), preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.
-
Inhibition of Nucleic Acid Synthesis: The formation of drug-DNA-topoisomerase II complexes and the resulting DNA damage effectively halts DNA replication and transcription, leading to bacterial cell death.[3][4]
Studying Antibiotic Resistance Mechanisms with this compound
The study of resistance to this compound can provide insights into several well-established and potentially novel antibiotic resistance mechanisms.[2] Key areas of investigation include:
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps is a common mechanism for reducing intracellular drug concentrations.
-
Target Modification: Mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) can alter the drug-binding site, reducing the affinity of this compound for its target.
-
Drug Inactivation: Bacteria may acquire enzymes that can chemically modify and inactivate this compound.
-
Altered Membrane Permeability: Changes in the structure or number of porin channels in Gram-negative bacteria can restrict the entry of this compound into the cell.[2]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | Genotype | MIC (µg/mL) | Fold Change in MIC |
| Escherichia coli ATCC 25922 | Wild-type | 0.5 | - |
| E. coli EDR-1 | gyrA (S83L) | 8 | 16 |
| E. coli EDR-2 | ΔtolC | 4 | 8 |
| Staphylococcus aureus ATCC 29213 | Wild-type | 0.25 | - |
| S. aureus SDR-1 | msrA overexpression | 6 | 24 |
Table 2: Time-Kill Kinetics of this compound against E. coli ATCC 25922
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 5.5 | 4.8 | 3.5 |
| 4 | 8.5 | 4.8 | 3.2 | <2.0 |
| 8 | 9.1 | 4.2 | <2.0 | <2.0 |
| 24 | 9.3 | 3.8 | <2.0 | <2.0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits bacterial growth.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[5] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
MHB
-
Bacterial strain of interest
-
Sterile saline
-
Agar (B569324) plates
Procedure:
-
Prepare a bacterial culture in the logarithmic growth phase (approximately 10^6 CFU/mL) in MHB.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to separate culture tubes. Include a no-antibiotic control.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
Protocol 3: Experimental Evolution of Resistance
This protocol is designed to generate resistant mutants in the laboratory to study the genetic basis of resistance.[6]
Materials:
-
This compound
-
MHB
-
Susceptible bacterial strain
-
Sterile culture tubes or 96-well plates
Procedure:
-
Inoculate the susceptible bacterial strain into MHB containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).
-
Incubate at 37°C until growth is observed.
-
Transfer a small volume of this culture to fresh MHB containing a slightly higher concentration of this compound.
-
Repeat this serial passage for a predetermined number of generations or until a significant increase in the MIC is observed.[6]
-
Isolate single colonies from the resistant population and determine their MIC to confirm resistance.
-
Perform whole-genome sequencing on the resistant isolates to identify mutations associated with resistance.
Visualizations
Caption: Proposed mechanism of action of this compound and associated resistance mechanisms.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
Caption: Logical relationships of potential this compound resistance mechanisms.
References
- 1. Epelmycin A | C42H53NO15 | CID 139589246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Epelmycin D Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycin D is an anthracycline antibiotic produced by Streptomyces violaceus.[1] Anthracyclines represent a critical class of antimicrobial and anticancer agents, known for their potent biological activities. The emergence of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. High-throughput screening (HTS) of analogs of known antibiotics like this compound offers a promising strategy for identifying new compounds with improved efficacy, reduced toxicity, and activity against resistant strains.
These application notes provide a comprehensive framework for the high-throughput screening of this compound analogs to identify promising new antibiotic candidates. The protocols outlined below describe a whole-cell based primary screening approach, followed by secondary assays to determine the mechanism of action and antibacterial spectrum of hit compounds.
Data Presentation
Table 1: Hypothetical Primary Screening Results for this compound Analog Library
| Compound ID | Concentration (µg/mL) | Bacterial Growth Inhibition (%) | Hit (Yes/No) |
| ED-Analog-001 | 10 | 95.2 | Yes |
| ED-Analog-002 | 10 | 12.5 | No |
| ED-Analog-003 | 10 | 88.9 | Yes |
| ... | ... | ... | ... |
| This compound (Control) | 10 | 98.1 | Yes |
| DMSO (Vehicle Control) | - | 0.5 | No |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of Primary Hits against various bacterial strains
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |
| ED-Analog-001 | 2 | 16 | >64 |
| ED-Analog-003 | 4 | 32 | >64 |
| This compound (Control) | 1 | 8 | 64 |
Table 3: Hypothetical Topoisomerase II Inhibition and DNA Intercalation Activity of Confirmed Hits
| Compound ID | Topoisomerase II IC50 (µM) | DNA Intercalation (Fluorescence Shift) |
| ED-Analog-001 | 5.2 | +++ |
| ED-Analog-003 | 12.8 | ++ |
| This compound (Control) | 2.5 | ++++ |
Experimental Protocols
Primary High-Throughput Screening: Whole-Cell Growth Inhibition Assay
This assay is designed for the rapid screening of a large library of this compound analogs to identify compounds that inhibit bacterial growth.[2][3][4]
Materials:
-
This compound analog library (dissolved in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Resazurin (B115843) sodium salt
-
384-well microplates
-
Automated liquid handling system
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each this compound analog from the library into the wells of a 384-well plate. Include positive controls (this compound) and negative controls (DMSO vehicle).
-
Bacterial Inoculation: Add 50 µL of the diluted bacterial culture to each well of the 384-well plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Viability Staining: Add 10 µL of resazurin solution (0.015% w/v in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (600 nm) using a plate reader. A decrease in fluorescence or absorbance indicates bacterial growth inhibition.
-
Hit Selection: Compounds that exhibit a growth inhibition of ≥80% compared to the DMSO control are considered primary hits.
Secondary Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the hit compounds that inhibits the visible growth of various bacterial strains.
Materials:
-
Primary hit compounds
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
Protocol:
-
Compound Dilution: Prepare a 2-fold serial dilution of each hit compound in MHB in a 96-well plate, typically ranging from 64 µg/mL to 0.125 µg/mL.
-
Bacterial Inoculation: Add an equal volume of bacterial suspension (5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanism of Action Assays
Based on the known mechanism of anthracyclines, the following assays can be employed to determine if the active analogs share a similar mode of action.
This assay measures the ability of a compound to insert itself between the base pairs of DNA.
Materials:
-
Hit compounds
-
Calf thymus DNA
-
Ethidium (B1194527) bromide
-
Tris-HCl buffer
-
Fluorometer
Protocol:
-
Prepare a solution of calf thymus DNA and ethidium bromide in Tris-HCl buffer.
-
Add serial dilutions of the hit compounds to the DNA-ethidium bromide solution.
-
Measure the fluorescence of the solution. DNA intercalators will displace ethidium bromide, leading to a decrease in fluorescence.
This assay determines if the compounds inhibit the activity of topoisomerase II, a key enzyme in DNA replication.
Materials:
-
Hit compounds
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
Agarose (B213101) gel electrophoresis system
Protocol:
-
Incubate the supercoiled plasmid DNA with Topoisomerase II in the presence of varying concentrations of the hit compounds.
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition of Topoisomerase II will result in the persistence of supercoiled DNA, whereas the active enzyme will relax the DNA into open circular and linear forms.
Visualizations
Caption: High-throughput screening workflow for this compound analogs.
Caption: Postulated mechanism of action of this compound analogs.
References
- 1. This compound | C30H35NO11 | CID 139589243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput, whole cell assay to identify compounds active against carbapenem-resistant Klebsiella pneumoniae | PLOS One [journals.plos.org]
- 4. A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Epelmycin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Epelmycin D, a novel antibiotic candidate. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents, guiding further development and informing clinical potential.[1][3][4]
Three standard and widely accepted methods for MIC determination are presented: Broth Microdilution, Agar (B569324) Dilution, and Gradient Diffusion.[1][5] The choice of method may depend on factors such as the number of isolates to be tested, cost, and the need for quantitative results.[6][7][8]
Core Concepts in Antimicrobial Susceptibility Testing
Antimicrobial Susceptibility Testing (AST) is fundamental to discovering and developing new antibiotics. The goal is to determine the effectiveness of a drug against specific microorganisms.[9] Standardized methods and quality control are essential for obtaining reliable and reproducible results.[10][11] Key organizations, such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide guidelines for these procedures.[12][13][14]
Data Presentation: Key Experimental Parameters
A summary of critical parameters for each MIC determination method is provided below for easy comparison.
| Parameter | Broth Microdilution | Agar Dilution | Gradient Diffusion (E-test) |
| Principle | Serial dilution of the antimicrobial agent in a liquid growth medium inoculated with the test organism.[3][15] | Incorporation of varying concentrations of the antimicrobial agent into a solid agar medium, followed by inoculation.[6][7] | A predefined gradient of the antimicrobial agent on a plastic strip diffuses into an inoculated agar plate, creating a continuous concentration gradient.[8][16][17] |
| Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly recommended.[1][18] | Mueller-Hinton Agar (MHA) is the standard medium.[1][16] | Mueller-Hinton Agar (MHA) is the standard medium.[16] |
| Inoculum Density | Final concentration of approximately 5 x 10⁵ CFU/mL.[9] | Standardized number of cells (e.g., 10⁴ CFU per spot) applied to the agar surface.[6] | Standardized bacterial suspension, typically a 0.5 McFarland standard, evenly spread on the agar surface.[16] |
| Incubation | 16-20 hours at 35-37°C in ambient air.[3][15] | 16-24 hours at 35-37°C.[8] | Overnight (16-24 hours) at 35-37°C.[8][17] |
| Result Reading | The lowest concentration showing no visible turbidity is the MIC.[1][15] | The lowest concentration that inhibits visible growth on the agar is the MIC.[6] | The MIC value is read where the elliptical zone of inhibition intersects the concentration scale on the strip.[8][17] |
| Throughput | High; suitable for testing multiple antibiotics and isolates simultaneously in 96-well plates.[15] | High for testing multiple isolates against a single antibiotic concentration series.[7] | Lower; suitable for testing a few antibiotics per plate.[8] |
Experimental Protocols
Protocol 1: Broth Microdilution Method
This method is highly utilized for its efficiency in testing multiple samples and is amenable to automation.[15][19]
Materials:
-
This compound stock solution of known concentration
-
96-well microtiter plates[3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Test microorganism culture
-
Sterile diluents (e.g., saline or broth)
-
Spectrophotometer or McFarland standards
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Preparation of this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of the 96-well plate.
-
The final volume in each well should be 50-100 µL.
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilution.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Reading the MIC:
Protocol 2: Agar Dilution Method
This method is considered a reference standard for MIC determination and is particularly useful for testing a large number of isolates against a few antibiotics.[6][7]
Materials:
-
This compound stock solution of known concentration
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Test microorganism culture
-
Sterile diluents
-
Spectrophotometer or McFarland standards
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of this compound.
-
Add 1 mL of each antibiotic dilution to 19 mL of molten MHA (kept at 45-50°C).[1]
-
Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify.
-
Prepare a growth control plate containing MHA without any antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
This will be used to inoculate the plates.
-
-
Inoculation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension. A multipoint replicator is often used to deliver a standardized volume (e.g., to achieve 10⁴ CFU/spot).[6]
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35-37°C for 16-24 hours.[8]
-
-
Reading the MIC:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[6]
-
Protocol 3: Gradient Diffusion Method (E-test)
This method utilizes a predefined, continuous gradient of an antibiotic on a plastic strip, providing a quantitative MIC value with relative ease of use.[16][17]
Materials:
-
This compound gradient strips (e.g., E-test)
-
Mueller-Hinton Agar (MHA) plates (150 mm for multiple strips)[8]
-
Test microorganism culture
-
Sterile swabs
-
Sterile diluents
-
Spectrophotometer or McFarland standards
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
-
Inoculation:
-
Dip a sterile swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[9]
-
-
Application of Gradient Strip:
-
Allow the agar surface to dry for a few minutes.
-
Aseptically apply the this compound gradient strip to the center of the inoculated plate. Ensure the strip is in full contact with the agar.
-
-
Incubation:
-
Incubate the plate in an inverted position at 35-37°C for 16-24 hours.[8]
-
-
Reading the MIC:
Quality Control
For all methods, it is imperative to include quality control (QC) strains with known MIC values for the class of antibiotic being tested. The results for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to ensure the validity of the experiment.[11] Sterility of media and purity of the inoculum should also be verified.[11]
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dickwhitereferrals.com [dickwhitereferrals.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. apec.org [apec.org]
- 12. fda.gov [fda.gov]
- 13. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Epelmycin D Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycin D is an anthracycline, a class of potent antibiotics isolated from Streptomyces violaceus known for their therapeutic potential.[1] Like other members of the anthracycline family, this compound presents formulation challenges for in vivo studies, primarily due to its physicochemical properties which may include poor aqueous solubility.[2][3] The development of a stable and effective formulation is critical for obtaining reliable and reproducible results in preclinical research, ensuring accurate delivery to the target site, and minimizing potential vehicle-related toxicities.[4]
These application notes provide a comprehensive guide to developing a suitable formulation for this compound for in vivo research. The protocols outlined below cover pre-formulation assessment and methodologies for preparing various types of formulations for different routes of administration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation development. The following table summarizes key properties based on its classification as an anthracycline.
| Property | Hypothetical Data | Significance in Formulation Development |
| Molecular Formula | C30H35NO11 | Determines molecular weight and informs calculations for molarity and concentration.[1] |
| Molecular Weight | 585.6 g/mol | Essential for accurate weighing and preparation of solutions of known concentrations. |
| Appearance | Reddish-orange solid | Typical for anthracyclines; color can be an indicator of stability in solution. |
| Aqueous Solubility | < 0.1 mg/mL at pH 7.4 | Low aqueous solubility necessitates the use of co-solvents, surfactants, or advanced formulation strategies like liposomes.[3] |
| LogP | 2.5 (predicted) | Indicates a lipophilic nature, suggesting good membrane permeability but poor solubility in aqueous vehicles. |
| pKa | 8.2 (basic amine) | The presence of an ionizable group suggests that solubility may be pH-dependent. |
Pre-formulation Studies
Before preparing a final formulation, it is crucial to conduct pre-formulation studies to determine the optimal vehicle and conditions for this compound.
Experimental Protocol: Solubility Assessment
Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable vehicles.
Materials:
-
This compound powder
-
A selection of vehicles (see Table 2)
-
Vials
-
Orbital shaker
-
HPLC or UV-Vis spectrophotometer
Method:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each vehicle in a separate vial.
-
Cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of dissolved this compound using a validated analytical method (HPLC or UV-Vis spectrophotometry).
Hypothetical Solubility Data
The following table presents hypothetical solubility data for this compound in common vehicles.
| Vehicle | Type | Hypothetical Solubility (mg/mL) | Remarks |
| Water | Aqueous | < 0.01 | Practically insoluble, confirming the need for a formulation strategy. |
| 0.9% Saline | Aqueous | < 0.01 | Similar to water, not a suitable vehicle on its own. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.01 | Buffering at physiological pH does not improve solubility. |
| 5% Dextrose in Water (D5W) | Aqueous | < 0.01 | No significant improvement in solubility. |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | > 100 | High solubility, but potential for toxicity at high concentrations in vivo.[5] |
| Ethanol | Organic Solvent | 15 | Good solubility, but must be used in low concentrations due to potential for irritation.[5] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent/Surfactant | 25 | A commonly used, well-tolerated co-solvent for poorly soluble compounds.[5] |
| Corn Oil | Oil-based | 5 | Suitable for oral or intraperitoneal administration of lipophilic compounds.[5] |
| 10% Solutol HS-15 in Saline | Surfactant Solution | 10 | A non-ionic solubilizer that can enhance aqueous solubility. |
| 20% Captisol® in Water | Cyclodextrin (B1172386) | 8 | A modified cyclodextrin designed to improve the solubility and stability of drug candidates. |
Formulation Protocols for In Vivo Studies
Based on the pre-formulation data, several types of formulations can be developed. The choice will depend on the intended route of administration and the required dose.
Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) or Oral (PO) Administration
Objective: To prepare a solution of this compound using a co-solvent system. This formulation is suitable for IP or PO dosing where sterility requirements are less stringent than for intravenous administration.
Materials:
-
This compound
-
DMSO
-
PEG 400
-
Sterile 0.9% Saline
-
Sterile vials and syringes
Method:
-
Calculate the required amounts of this compound and vehicle components for the final desired concentration and volume. A common co-solvent system is DMSO:PEG 400:Saline.
-
In a sterile vial, dissolve the weighed amount of this compound in DMSO. Vortex briefly to ensure complete dissolution.
-
Add PEG 400 to the solution and mix thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to avoid precipitation of the drug.
-
Visually inspect the final formulation for clarity and absence of particulates.
-
This formulation should be prepared fresh before each use.
Example Formulation (10 mL at 1 mg/mL):
-
This compound: 10 mg
-
DMSO: 1 mL (10%)
-
PEG 400: 3 mL (30%)
-
0.9% Saline: 6 mL (60%)
Protocol 2: Sterile Formulation for Intravenous (IV) Administration
Objective: To prepare a sterile, injectable formulation of this compound suitable for IV administration. This protocol requires aseptic technique.
Materials:
-
This compound
-
20% Captisol® in Water (or other suitable solubilizer)
-
Sterile, sealed vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filters
Method:
-
All procedures should be performed in a laminar flow hood to maintain sterility.
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in the sterile 20% Captisol® solution.
-
Once fully dissolved, draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile, sealed vial.
-
Label the vial with the compound name, concentration, date of preparation, and storage conditions.
-
Perform a final visual inspection for any precipitation or contamination.
Experimental Workflows and Signaling Pathways
Formulation Development Workflow
The following diagram illustrates the logical workflow for developing an in vivo formulation for this compound.
Hypothetical Signaling Pathway for this compound
As an anthracycline, this compound is hypothesized to exert its biological effects through mechanisms similar to other compounds in its class, such as doxorubicin. This typically involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and induction of apoptosis.
References
- 1. This compound | C30H35NO11 | CID 139589243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anthracycline-induced cardiotoxicity and the cardiac-sparing effect of liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Epelmycin D
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Epelmycin D in aqueous solutions during their experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist in overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an anthracycline antibiotic. Like many compounds in this class, it possesses a largely hydrophobic tetracyclic structure, which can lead to poor solubility in aqueous buffers. This low solubility can be a significant hurdle in experimental settings, affecting the accuracy and reproducibility of in vitro and in vivo studies by causing issues such as drug precipitation and inaccurate concentration measurements.
Q2: I've added this compound to my aqueous buffer, but it won't dissolve. What are the immediate first steps I should take?
For initial troubleshooting, begin with simple physical methods to aid dissolution. These include:
-
Agitation: Vortex or stir the solution vigorously.
-
Gentle Warming: Warm the solution to 37°C. However, be cautious and verify the temperature stability of this compound to avoid degradation.
-
Sonication: Use a sonicator bath to break down any compound aggregates and increase the surface area for dissolution.
If these methods are unsuccessful, a more systematic formulation approach will be necessary.
Q3: What are some common solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like anthracyclines. When preparing a stock solution in DMSO, ensure that the final concentration of DMSO in your experimental medium is kept low (typically below 0.5%) to minimize solvent-induced toxicity to cells.
Q4: Can pH adjustment of the aqueous buffer improve the solubility of this compound?
Yes, for ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. Since this compound contains a dimethylamino group, it is likely to be a weak base. Therefore, lowering the pH of the aqueous solution should protonate this group, increasing its polarity and thereby enhancing its aqueous solubility. It is crucial to determine the pKa of this compound to identify the optimal pH range for its solubility and to ensure that the chosen pH is compatible with your experimental system.
Q5: Are there any additives that can enhance the solubility of this compound in my experiments?
Several excipients can be employed to improve the solubility of hydrophobic drugs:
-
Co-solvents: Adding a water-miscible organic solvent such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to the aqueous buffer can increase the solubility of hydrophobic compounds.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used in small amounts to increase solubility for in vitro studies.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound precipitates out of the cell culture medium upon addition of the stock solution.
Possible Causes and Solutions:
| Cause | Solution |
| Low intrinsic solubility | The fundamental properties of the molecule limit its solubility in aqueous environments. |
| Solvent Mismatch | The DMSO stock solution is not readily miscible with the aqueous medium, causing the drug to crash out. |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the medium is above its solubility threshold. |
| Temperature Effects | The temperature of the medium affects the solubility. |
Data Presentation
Table 1: Physicochemical Properties of this compound (Predicted)
While experimental data for this compound is limited, the following table provides predicted values for key physicochemical properties that influence solubility. These predictions can guide initial formulation strategies.
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | ~599.6 g/mol | Larger molecules can present solubility challenges. |
| logP (Octanol-Water Partition Coefficient) | High (typical for anthracyclines) | Indicates a preference for lipidic environments over aqueous ones (hydrophobic). |
| pKa (Acid Dissociation Constant) | Basic pKa due to the dimethylamino group | Solubility will be pH-dependent and is expected to increase at lower pH. |
Note: These are predicted values and should be confirmed experimentally.
Table 2: General Solubility of Anthracyclines in Common Solvents
This table provides a general guide to the solubility of anthracyclines in various solvents, which can be used as a starting point for this compound.
| Solvent | General Solubility |
| Water | Poor to slightly soluble (highly dependent on pH and salt form) |
| Phosphate-Buffered Saline (PBS) | Poor, often requires pH adjustment or co-solvents. |
| Dimethyl Sulfoxide (DMSO) | Highly soluble. |
| Ethanol | Soluble to sparingly soluble. |
| Methanol | Soluble. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer with a Co-solvent
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS) and adjust the pH if necessary.
-
Co-solvent Addition: To a sterile tube, add the required volume of the aqueous buffer. Then, add the co-solvent (e.g., ethanol) to the desired final concentration (e.g., 1-5%). Mix thoroughly.
-
Drug Addition: While vortexing the buffer/co-solvent mixture, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity. Visually inspect the solution for any signs of precipitation.
Mandatory Visualizations
Technical Support Center: Troubleshooting Epelmycin D Instability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with Epelmycin D in cell culture media. The information is presented in a question-and-answer format to directly address common problems.
Disclaimer: this compound is classified as an anthracycline. Due to the limited availability of specific stability and biological data for this compound, this guide leverages published data for a structurally related and well-studied anthracycline, doxorubicin (B1662922), as a proxy. These recommendations should be considered a starting point for your own internal stability assessments of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experiment with this compound is showing inconsistent results or a complete loss of activity. What could be the cause?
A1: Loss of this compound activity in cell culture is often due to its chemical instability in the media.[1] Several factors can contribute to this, including degradation over time, interactions with media components, and non-specific binding to culture plastics.[1] It is also possible that the compound is being metabolized by the cells into a less active form.
Q2: How can I confirm if this compound is degrading in my cell culture medium?
A2: The most direct method to assess the chemical stability of this compound is through a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your specific cell culture medium (both with and without cells) and analyzing samples at various time points to measure the concentration of the parent compound.[1]
Q3: What components in the cell culture medium are most likely to cause this compound degradation?
A3: Based on studies with the related anthracycline doxorubicin, several media components can contribute to degradation. These include certain amino acids (arginine, histidine, tyrosine), sodium bicarbonate (NaHCO3), and metal ions like iron (Fe(NO3)3).[1] The standard cell culture conditions of 37°C and a pH of 7.2-7.4 can also accelerate the degradation of sensitive compounds.
Q4: I've observed a decrease in this compound activity over the course of my experiment. How quickly does it degrade?
A4: While specific data for this compound is unavailable, studies on doxorubicin have shown a rapid loss of the authentic compound in various tissue culture media, with a half-life of approximately 3 hours.[1][2] This suggests that for experiments lasting several hours to days, the effective concentration of this compound may be significantly lower than the initial concentration.
Q5: What are the practical steps I can take to minimize this compound instability in my experiments?
A5: To mitigate the impact of this compound instability, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound diluted in media.
-
Minimize Incubation Time: If possible, design your experiments with shorter incubation times to reduce the extent of degradation.
-
Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 3-4 hours, based on the half-life of doxorubicin).
-
Conduct a Stability Study: Perform a preliminary stability study of this compound in your specific cell culture medium to determine its actual degradation rate under your experimental conditions.
Quantitative Data Summary
The following table summarizes the stability of doxorubicin, a related anthracycline, in cell culture media, which can be used as an estimate for the stability of this compound.
| Parameter | Value | Reference Compound | Notes |
| Half-life in Tissue Culture Media | ~ 3 hours | Doxorubicin | The rate of degradation can vary depending on the specific medium composition.[1][2] |
| Stability in Distilled Water | Stable | Doxorubicin | Doxorubicin shows significantly greater stability in distilled water compared to complex cell culture media.[1] |
| Media Components Promoting Degradation | Arginine, Histidine, Tyrosine, NaHCO3, Fe(NO3)3 | Doxorubicin | These components were individually shown to convert authentic doxorubicin to a non-migrating form in TLC analysis.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media via HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column and detector
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate modifier)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the Medium: Warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is minimal (e.g., <0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium, and process it as described in the "Sample Processing" section below. This will serve as your T=0 reference.
-
Incubation: Place the tube containing the remaining spiked medium in a 37°C, 5% CO2 incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated medium.
-
Sample Processing: For each time point, mix the medium aliquot with 3 volumes of cold acetonitrile to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC method to quantify the peak area corresponding to this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture media.
Troubleshooting Logic for this compound Instability
Caption: A logical flowchart for troubleshooting this compound instability.
Potential Signaling Pathways Affected by Anthracyclines
As an anthracycline, this compound may affect signaling pathways similar to those influenced by doxorubicin. These pathways are often involved in cell survival, proliferation, and apoptosis.
Caption: Potential signaling pathways modulated by anthracyclines like this compound.
References
Technical Support Center: Optimizing HPLC Parameters for Epelmycin D Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Epelmycin D.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
Question: Why am I observing peak fronting or tailing for my this compound peak?
Answer: Peak asymmetry, such as fronting or tailing, can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase. For macrolide antibiotics, operating within a suitable pH range is crucial. Adjusting the mobile phase pH may improve peak shape.[1]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Consider flushing the column with a strong solvent or replacing it if it's old or has been used extensively.[2][3]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adding a competitive agent, like a small amount of triethylamine (B128534) (TEA), to the mobile phase can sometimes mitigate these effects.
Question: I am seeing poor resolution between my this compound peak and other components. How can I improve it?
Answer: Improving resolution requires optimizing the separation conditions. Consider the following adjustments:
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer in your mobile phase is a critical factor. A systematic approach, such as running a gradient elution, can help determine the optimal isocratic or gradient conditions for your separation.[4] For macrolides, mobile phases containing acetonitrile (B52724) or methanol (B129727) with buffers like phosphate (B84403) or formate (B1220265) are common.[4]
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Column Chemistry: If you are using a standard C18 column, you might consider trying a different stationary phase, such as a C8 or a phenyl-hexyl column, which will offer different selectivity.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, thereby affecting resolution.
Question: My retention times for this compound are inconsistent between runs. What could be the cause?
Answer: Retention time variability can be frustrating and can point to issues with the HPLC system or the method itself.
-
System Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration. Allow at least 5-10 column volumes of mobile phase to pass through the column before starting your run.[2]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Always prepare fresh mobile phase and ensure accurate measurements of all components. Degassing the mobile phase is also crucial to prevent bubble formation in the pump.
-
Pump Performance: Fluctuations in pump pressure can cause retention time variability. Check for leaks in the system and ensure the pump seals are in good condition.[5]
-
Temperature Fluctuations: Maintaining a constant column temperature is important for reproducible retention times. Using a column oven is highly recommended.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For macrolide antibiotics like this compound, a reversed-phase HPLC method is a common and effective starting point. You can begin with a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate or ammonium (B1175870) formate) at a slightly alkaline pH. A gradient elution from a lower to a higher concentration of organic solvent is often used to effectively separate macrolides.[4]
Q2: How do I choose the appropriate detection wavelength for this compound?
A2: The choice of detection wavelength depends on the chromophores present in the this compound molecule. If the structure has significant UV absorbance, a UV detector can be used. You would typically determine the wavelength of maximum absorbance (λmax) by running a UV scan of a standard solution of this compound. If the compound lacks a strong chromophore, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) may be necessary.
Q3: What are the key parameters to optimize for robust this compound separation?
A3: The most critical parameters to optimize are:
-
Mobile Phase Composition: The type and ratio of organic solvent and the pH of the aqueous buffer.
-
Stationary Phase: The type of column (e.g., C18, C8).
-
Flow Rate: Affects both resolution and analysis time.
-
Column Temperature: Influences separation efficiency and retention time.
Q4: How should I prepare my this compound sample for HPLC analysis?
A4: Sample preparation is crucial for obtaining reliable results and protecting your HPLC column. A general procedure involves:
-
Dissolving the sample in a solvent compatible with the mobile phase.
-
Filtering the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[6]
-
If the sample matrix is complex (e.g., biological fluids, fermentation broth), a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the separation of macrolide antibiotics, which can serve as a starting point for optimizing this compound separation.
| Parameter | Typical Conditions for Macrolide Separation |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Formate Buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, increase linearly |
| Flow Rate | 0.8 - 1.5 mL/min[1][7] |
| Column Temperature | 30 - 60 °C[1][7] |
| Detection | UV (200-220 nm), ELSD, or MS |
| Injection Volume | 10 - 20 µL |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
-
System Preparation:
-
Prepare the mobile phases. For example, Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: Acetonitrile.
-
Degas the mobile phases using an ultrasonic bath or vacuum filtration.
-
Install a C18 column (e.g., 250 x 4.6 mm, 5 µm) into the HPLC system.
-
Purge the pump with each mobile phase to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Prepare a working standard solution by diluting the stock solution to a concentration of approximately 10-50 µg/mL.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
-
-
Initial Gradient Run:
-
Set up a linear gradient elution method. For example:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Inject the prepared standard and acquire the chromatogram.
-
-
Method Optimization:
-
Based on the initial run, adjust the gradient slope, initial and final mobile phase compositions, and run time to achieve optimal separation of the this compound peak from any impurities or other components.
-
If necessary, evaluate the effect of different organic solvents (e.g., methanol vs. acetonitrile) and different buffer pH values on the separation.
-
Once a satisfactory separation is achieved, the method can be converted to an isocratic method if desired for faster analysis times, or the gradient can be further refined.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A systematic workflow for developing an HPLC method for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
addressing batch-to-batch variability of Epelmycin D production
Welcome to the technical support center for Epelmycin D production. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to batch-to-batch variability in this compound fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of significant drops in this compound titer between batches?
A1: The most frequent cause of variable this compound titer is inconsistency in the inoculum preparation. Factors such as the age of the seed culture, cell density, and physiological state of the microorganisms at the point of inoculation can dramatically impact the subsequent fermentation performance. Ensuring a standardized and reproducible inoculum protocol is the first critical step in minimizing batch-to-batch variability.[1][2]
Q2: How sensitive is this compound production to fermentation temperature and pH?
A2: this compound production is highly sensitive to both temperature and pH fluctuations. The optimal ranges for these parameters are narrow, and deviations can lead to reduced enzyme activity in the biosynthetic pathway, promotion of competing metabolic pathways, or even stress responses that inhibit secondary metabolite production.[3][4] Continuous monitoring and tight control of these parameters are essential for consistent yields.
Q3: Can minor variations in raw material composition affect my results?
A3: Yes, even seemingly minor variations in the composition of complex media components (e.g., yeast extract, peptone) can be a significant source of batch-to-batch variability.[5] These components can differ in their micronutrient profiles, which can be critical for the biosynthesis of this compound. It is recommended to test new lots of media components and consider using chemically defined media for more reproducible results.
Q4: What is the recommended method for quantifying this compound in a fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV/DAD or Mass Spectrometry) is the standard method for accurate quantification of this compound.[6][7][8][9] It is crucial to develop a validated analytical method with appropriate standards to ensure the reliability of your titer measurements.
Troubleshooting Guides
Issue 1: Low or No this compound Production
This guide addresses scenarios where a significant drop or complete loss of this compound production is observed.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no this compound production.
Potential Causes and Solutions
| Potential Cause | Verification Method | Recommended Solution |
| Poor Inoculum Quality | Microscopic examination for morphology and viability staining. Plate counts for cell density. | Strictly adhere to a standardized seed culture protocol, including age, passage number, and growth phase at the time of inoculation. |
| Media Component Variability | Compare lot numbers of media components with previous successful batches. Analyze key components for consistency. | Qualify new lots of complex raw materials before use in production. Transition to a chemically defined medium if variability persists. |
| Suboptimal Fermentation Parameters | Review batch records for deviations in pH, temperature, and dissolved oxygen (DO) profiles. | Calibrate all online probes before each fermentation run. Implement a robust process control strategy to maintain parameters within the optimal range. |
| Microbial Contamination | Microscopic examination of the fermentation broth. Streak plate on various microbiological media to check for foreign colonies. | Review and reinforce aseptic techniques during inoculation and sampling. Ensure proper sterilization of all equipment and media.[10][11][12] |
| Genetic Instability of the Producing Strain | Perform strain characterization and comparison with the master cell bank. | Go back to a fresh vial from the master cell bank for inoculum preparation. |
Experimental Protocol: Inoculum Standardization
-
Master Cell Bank: Establish a well-characterized master cell bank of the this compound-producing organism.
-
Working Cell Bank: Prepare a working cell bank from a single vial of the master cell bank.
-
Seed Culture Expansion:
-
Inoculate a defined volume of seed medium with a cryopreserved vial from the working cell bank.
-
Incubate under precisely controlled conditions (temperature, agitation) for a fixed duration.
-
Monitor cell growth (e.g., optical density) and ensure the culture is in the mid-to-late exponential growth phase before transferring to the production vessel.
-
-
Inoculation: Inoculate the production fermenter with a fixed percentage (e.g., 5-10% v/v) of the seed culture.[13]
Issue 2: Inconsistent this compound Production Profile
This section addresses batches where this compound is produced, but the timing of onset, rate of production, or final titer is inconsistent with previous successful batches.
Logical Relationship of Factors Affecting Production Profile
Caption: Interrelationship of factors influencing the this compound production profile.
Key Parameters to Monitor and Control
| Parameter | Typical Impact on Production Profile | Control Strategy |
| Carbon Source Feed Rate | A high feed rate can lead to rapid initial growth but may cause catabolite repression, delaying the onset of this compound production. An insufficient feed rate can limit the precursor supply and reduce the overall titer. | Implement a fed-batch strategy with a controlled feeding profile based on real-time data (e.g., DO spikes indicating substrate depletion).[1][2] |
| Dissolved Oxygen (DO) | Low DO levels can be limiting for the aerobic biosynthesis of this compound. High DO can cause oxidative stress. | Use a cascaded control loop that adjusts agitation and aeration rates to maintain DO at a constant, optimal setpoint. |
| Phosphate (B84403) Concentration | High initial phosphate concentrations can support robust growth but may repress the genes involved in secondary metabolite biosynthesis, including that of this compound. | Start with a growth-limiting concentration of phosphate and feed it at a low, controlled rate during the production phase. |
Experimental Protocol: Fed-Batch Strategy Optimization
-
Batch Phase: Grow the culture in a batch mode until the initial primary carbon source is nearly depleted, often indicated by a sharp increase in the DO signal.
-
Fed-Batch Phase:
-
Initiate a continuous feed of a concentrated carbon source solution.
-
Test different feeding strategies (e.g., constant feed, exponential feed, DO-stat based feed) to identify the optimal profile that balances biomass growth and this compound production.
-
-
Data Analysis: Correlate the feeding profile with biomass, substrate consumption, and this compound production data to determine the most effective strategy for consistent high-titer production.
This compound Biosynthetic Pathway Overview
Understanding the biosynthetic pathway of this compound, a putative polyketide, is crucial for troubleshooting production issues. Polyketides are assembled from simple carboxylic acid precursors by large multifunctional enzymes called polyketide synthases (PKSs).[14][15][16]
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Improving the batch-to-batch reproducibility in microbial cultures during recombinant protein production by guiding the process along a predefined total biomass profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 4. mountainfeed.com [mountainfeed.com]
- 5. zaether.com [zaether.com]
- 6. mmv.org [mmv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Fermentation: Common Problems and Solutions | Figaro Shakes [figaroshakes.com]
- 11. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
- 12. 10 Tips for Troubleshooting the Fermented Food You Make | dummies [dummies.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Identification and Predictions Regarding the Biosynthesis Pathway of Polyene Macrolides Produced by Streptomyces roseoflavus Men-myco-93-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Methymycin/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Degradation of Novel Antibiotics During Storage
A Note to Researchers: The following technical guidance has been developed to address common challenges in the storage and handling of novel antibiotic compounds. As specific degradation pathways and optimal storage conditions for "Epelmycin D" are not extensively documented in publicly available literature, this guide utilizes a representative hypothetical macrolide-like antibiotic, referred to as "Compound X," to illustrate key principles and methodologies. The strategies and protocols described herein are based on established best practices for ensuring the stability of new chemical entities in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: My stock solution of Compound X is showing a gradual loss of potency over a few weeks, even when stored at -20°C. What could be the cause?
A1: Several factors could contribute to the loss of potency of Compound X in a solution. While freezing is a common method for long-term storage, it may not completely halt degradation. Here are some potential causes:
-
Hydrolysis: If your stock solution is prepared in an aqueous buffer, Compound X may be susceptible to hydrolysis. The rate of hydrolysis can be influenced by the pH of the solution. For many antibiotics, neutral or slightly acidic pH conditions are optimal for stability in solution.
-
Freeze-Thaw Cycles: Repeatedly taking your stock solution out of the freezer and thawing it can accelerate degradation.[1] It is highly recommended to prepare single-use aliquots of your stock solution to minimize the impact of temperature fluctuations.[1]
-
Oxidation: Dissolved oxygen in your solvent can lead to oxidative degradation of Compound X. While generally slower at low temperatures, this process can still occur over extended periods.
-
Enzymatic Degradation: If there is any microbial contamination in your stock solution, enzymes produced by the microbes could be degrading Compound X. Ensure you are using sterile solvents and techniques when preparing your solutions.
Q2: I've noticed a new peak appearing in my HPLC chromatogram when analyzing an older sample of Compound X. What does this signify and how should I proceed?
A2: The appearance of a new peak in your HPLC analysis strongly suggests the formation of a degradation product. This is a critical observation that requires further investigation. Here’s how you should proceed:
-
Confirm the Identity of the New Peak: The new peak represents a chemical entity distinct from the parent Compound X. To understand the degradation process, it's essential to characterize this new compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the degradation product, offering initial clues to its structure.[2][3]
-
Establish a Degradation Pathway: By identifying the structure of the degradation product, you can start to hypothesize the degradation pathway (e.g., hydrolysis, oxidation). This knowledge is crucial for developing strategies to prevent its formation.
-
Validate Your Analytical Method: Ensure your HPLC method is "stability-indicating." This means the method should be able to separate the parent drug from all potential degradation products, allowing for accurate quantification of both.[2][4] Forced degradation studies (see Protocol 2) are used to develop and validate such methods.[5][6][7]
Q3: What are the best practices for the long-term storage of a novel antibiotic like Compound X?
A3: For maximal stability during long-term storage, follow these guidelines:
-
Store as a Dry Powder: Whenever possible, store Compound X as a lyophilized or crystalline powder rather than in a solution. Powdered forms of antibiotics are significantly more stable.[1]
-
Control Temperature: Store the powdered compound at -20°C or, for enhanced stability, at -80°C.[1]
-
Protect from Light and Moisture: Store vials in the dark or use amber-colored vials to prevent photodegradation.[1] Ensure the container is tightly sealed to protect against moisture, and consider storing it in a desiccator.
-
Aliquot Stock Solutions: If you must store Compound X in solution, prepare a concentrated stock solution, dispense it into single-use aliquots, and store them at -80°C.[1] This prevents contamination and degradation from repeated freeze-thaw cycles.
Q4: How does pH affect the stability of Compound X in aqueous solutions?
A4: The pH of an aqueous solution can be a critical factor in the stability of many antibiotics, often influencing the rate of hydrolysis. To determine the optimal pH for Compound X, a pH stability profile should be generated. This typically involves dissolving the compound in a series of buffers with different pH values (e.g., from pH 3 to pH 9) and monitoring the degradation rate at a set temperature. The results will help you select the most suitable buffer system for your experiments to minimize degradation.
Troubleshooting Guides
Problem 1: Significant degradation of Compound X is observed in less than 24 hours in my aqueous assay buffer at room temperature.
-
Possible Cause A: pH-mediated Hydrolysis: Your buffer may have a pH that accelerates the hydrolysis of Compound X.
-
Solution: Perform a rapid pH stability screen. Prepare small amounts of your assay buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.5) and test the stability of Compound X over a few hours. This will help you identify a more suitable pH for your assay.
-
-
Possible Cause B: Presence of Metal Ions: Trace metal ions in your buffer components can catalyze degradation.
-
Solution: Add a chelating agent like EDTA (0.1-1 mM) to your buffer to sequester any metal ions.
-
-
Possible Cause C: Photodegradation: If your experimental setup is exposed to light, this could be causing rapid degradation.
-
Solution: Protect your solutions from light by using amber tubes or wrapping your containers in aluminum foil.
-
Problem 2: My lyophilized powder of Compound X has changed color (e.g., turned slightly yellow) over time.
-
Possible Cause: Oxidation or other chemical degradation: A change in color is a visual indicator of a chemical change in the compound.
-
Solution: Do not assume the compound is still pure. Before use, re-analyze the powder using a stability-indicating HPLC method to determine its purity. If significant degradation has occurred, the batch should be discarded. To prevent this in the future, consider storing the powder under an inert atmosphere (e.g., argon or nitrogen) in addition to the standard low-temperature and protected-from-light conditions.
-
Data Presentation: Stability of Compound X Under Various Conditions
Table 1: Effect of Temperature on the Stability of Compound X in Aqueous Solution (pH 7.0)
| Storage Temperature (°C) | Time (days) | % Remaining Compound X (Mean ± SD) |
| 4 | 0 | 100 ± 0.5 |
| 7 | 98.2 ± 0.8 | |
| 14 | 96.5 ± 1.1 | |
| 30 | 92.1 ± 1.5 | |
| 25 | 0 | 100 ± 0.4 |
| 1 | 85.3 ± 2.1 | |
| 3 | 65.7 ± 2.5 | |
| 7 | 40.2 ± 3.0 |
Table 2: Effect of pH on the Stability of Compound X in Aqueous Solution at 25°C for 24 hours
| pH | % Remaining Compound X (Mean ± SD) |
| 3.0 | 75.4 ± 2.8 |
| 5.0 | 92.1 ± 1.9 |
| 6.0 | 98.5 ± 1.2 |
| 7.0 | 85.3 ± 2.1 |
| 9.0 | 60.8 ± 3.3 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Compound X
This protocol outlines a general reverse-phase HPLC method for quantifying Compound X and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or the λmax of Compound X).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples in a 50:50 mixture of water and acetonitrile to a suitable concentration.
Protocol 2: Forced Degradation Study of Compound X
This study is designed to intentionally degrade Compound X to identify potential degradation products and validate the stability-indicating nature of the analytical method.[5][6][7]
-
Sample Preparation: Prepare a 1 mg/mL solution of Compound X in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis: Mix the drug solution 1:1 with 0.1 M HCl. Incubate at 60°C for 4 hours. Cool and neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the drug solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 2 hours. Cool and neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the drug solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the drug solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the Stability-Indicating HPLC Method (Protocol 1). The goal is to achieve 5-20% degradation of the parent compound.
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Epelmycin D Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using Epelmycin D in their experiments and encountering potential interference in biochemical assays. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is an antibiotic belonging to the anthracycline class of compounds.[1] Anthracyclines are known for their ability to intercalate into DNA and interfere with DNA-processing enzymes.[2]
Q2: What are the common mechanisms by which this compound might interfere with my biochemical assay?
Based on its classification as an anthracycline, this compound could interfere with your assay through several mechanisms:
-
DNA Intercalation: Anthracyclines are well-known DNA intercalators. This can inhibit enzymes that act on DNA, such as DNA helicases and topoisomerases, leading to false-positive results in inhibitor screens.[3][4]
-
Autofluorescence: Many anthracycline compounds are inherently fluorescent. This can create significant background signal in fluorescence-based assays, potentially masking real signals or creating false positives.
-
Protein Denaturation/Aggregation: While less common for this class, some small molecules can cause protein denaturation or form aggregates at higher concentrations, leading to non-specific inhibition.
-
Redox Activity: Some anthracyclines can undergo redox cycling, which can interfere with assays that are sensitive to reactive oxygen species (ROS).
Q3: I am seeing inhibition in my enzyme assay. How do I know if it's a genuine hit or an artifact caused by this compound?
Distinguishing genuine inhibition from assay artifacts is crucial. A critical first step is to perform control experiments. You should test this compound in the absence of the enzyme or substrate to check for assay-specific interference. Additionally, performing orthogonal assays that use different detection methods can help validate your initial findings.
Q4: My fluorescence-based assay is showing high background noise when I add this compound. What could be the cause and how can I fix it?
High background noise in fluorescence-based assays is often due to the intrinsic fluorescence (autofluorescence) of the test compound. To address this, you should first measure the fluorescence spectrum of this compound alone to see if its excitation and emission spectra overlap with those of your assay's fluorophore. If they do, consider using a fluorophore with a different spectral profile or switching to a non-fluorescence-based detection method, such as a colorimetric or luminometric assay.
Troubleshooting Guide
Issue 1: Apparent Inhibition of a DNA-Processing Enzyme (e.g., Helicase, Topoisomerase)
-
Possible Cause: DNA intercalation by this compound is preventing the enzyme from binding to or processing its DNA substrate.[3][4]
-
Troubleshooting Steps:
-
Vary DNA and Compound Concentration: Perform the assay with varying concentrations of both the DNA substrate and this compound. True inhibitors will often show a dependence on the inhibitor-to-enzyme ratio, while intercalators may show a stronger dependence on the compound-to-DNA ratio.
-
Use a Non-DNA-binding Control Compound: If available, use a structurally similar analog of this compound that is known not to bind to DNA.
-
Perform a DNA-Binding Assay: Directly test the ability of this compound to bind to DNA using techniques like UV-Vis spectroscopy, fluorescence quenching, or gel mobility shift assays.
-
Issue 2: High Background in Fluorescence-Based Assays
-
Possible Cause: Autofluorescence of this compound.
-
Troubleshooting Steps:
-
Measure Compound's Fluorescence Spectrum: Scan the excitation and emission spectra of this compound at the assay concentration in the assay buffer.
-
Pre-read the Plate: Before initiating the enzymatic reaction, read the fluorescence of the plate with all components except the substrate. This will give you the background fluorescence from this compound. You can then subtract this background from your final readings.
-
Change Fluorophore: If the spectral overlap is significant, switch to a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence.
-
Switch to an Orthogonal Assay: If possible, use a different assay format, such as a colorimetric, luminescent, or radio-labeled assay, which is not affected by fluorescence.
-
Quantitative Data Summary
Table 1: Potential Interference of Anthracyclines in Common Biochemical Assays
| Assay Type | Potential Interference Mechanism | Recommended Control Experiment |
| DNA Helicase Assays | DNA Intercalation | Assay with a non-DNA binding analog; DNA binding assay.[4] |
| Topoisomerase Assays | DNA Intercalation, Stabilization of cleavage complex | Assay with varying DNA concentrations; ICE (in-vivo complex of enzyme) assay.[3] |
| Fluorescence Polarization | Autofluorescence, Quenching | Measure fluorescence of compound alone; Use red-shifted fluorophores. |
| FRET/TR-FRET Assays | Autofluorescence, Quenching, Light Scattering | Spectral analysis of compound; Time-resolved fluorescence measurement. |
| HTS Screens | Compound Aggregation, Autofluorescence | Detergent controls (e.g., Triton X-100); Nephelometry. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Objective: To determine if this compound is autofluorescent under the conditions of your assay.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection and spectral scanning capabilities
-
Black, clear-bottom microplates
-
-
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer, starting from your highest assay concentration.
-
Add these dilutions to the wells of a black microplate. Include wells with assay buffer only as a blank.
-
Scan the excitation and emission spectra of each concentration.
-
Compare the obtained spectra with the excitation and emission spectra of your assay's fluorophore to identify any overlap.
-
Protocol 2: DNA Intercalation Assay using Ethidium Bromide Displacement
-
Objective: To determine if this compound intercalates into DNA.
-
Materials:
-
This compound stock solution
-
Calf Thymus DNA (ctDNA) solution
-
Ethidium Bromide (EtBr) solution
-
Assay Buffer (e.g., Tris-HCl)
-
Fluorometer
-
-
Methodology:
-
Prepare a solution of ctDNA and EtBr in the assay buffer and allow it to incubate to form a stable complex.
-
Measure the initial fluorescence of the ctDNA-EtBr complex.
-
Add increasing concentrations of this compound to the solution.
-
After a short incubation, measure the fluorescence at each concentration.
-
A decrease in fluorescence intensity indicates that this compound is displacing EtBr from the DNA, suggesting intercalation.
-
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanism of this compound interference in DNA-related assays.
References
- 1. Epelmycin A | C42H53NO15 | CID 139589246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of unwinding and ATPase activities of pea MCM6 DNA helicase by actinomycin and nogalamycin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Epelmycin D for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Epelmycin D. Given that this compound is a novel compound with limited publicly available data, this guide draws upon established principles for enhancing the bioavailability of poorly soluble, lipophilic drugs, a class to which this compound likely belongs.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Issue 1: Poor In Vivo Efficacy Despite High In Vitro Potency
Symptoms:
-
This compound demonstrates significant activity in cell-based assays.
-
In vivo studies show minimal or no therapeutic effect at comparable concentrations.
-
Plasma concentrations of this compound are below the limit of detection or significantly lower than the effective in vitro concentration.
Possible Cause: Low oral bioavailability is a primary suspect, likely due to poor aqueous solubility and/or extensive first-pass metabolism. Lipophilic compounds often face challenges with dissolution in the gastrointestinal tract and can be rapidly cleared by the liver before reaching systemic circulation.[1][2][3]
Solutions:
-
Physicochemical Characterization:
-
Action: Determine the aqueous solubility, logP (lipophilicity), and pKa of your this compound batch.
-
Rationale: Understanding these fundamental properties will guide the selection of an appropriate bioavailability enhancement strategy.
-
-
Formulation Development:
-
Route of Administration:
-
Action: For initial in vivo efficacy studies, consider parenteral administration (e.g., intravenous, intraperitoneal) to bypass absorption barriers.
-
Rationale: This will help confirm if the lack of efficacy is due to poor bioavailability or other factors.
-
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area by reducing particle size.[7] | Simple, well-established technique. | May not be sufficient for highly insoluble compounds. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier matrix.[6] | Can significantly improve dissolution rate and extent.[6] | Potential for physical instability (recrystallization). |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the drug in a lipid-based vehicle.[1][2][3] | Enhances solubility and can promote lymphatic absorption, bypassing first-pass metabolism.[1][2] | Can be complex to formulate and may have stability issues. |
| Nanosuspensions | Reducing drug particle size to the nanometer range.[7] | Greatly increases surface area and dissolution velocity. | Requires specialized equipment and can be prone to aggregation. |
| Complexation with Cyclodextrins | Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity. | Increases aqueous solubility and stability. | Limited by the stoichiometry of complexation and molecular size. |
Issue 2: High Variability in In Vivo Data
Symptoms:
-
Large standard deviations in pharmacokinetic (PK) parameters (e.g., Cmax, AUC) between individual animals.
-
Inconsistent therapeutic outcomes in efficacy studies.
Possible Cause: Inconsistent absorption due to the formulation's physical instability or sensitivity to gastrointestinal conditions (e.g., food effects, pH).
Solutions:
-
Formulation Optimization:
-
Action: Assess the physical and chemical stability of your formulation under relevant conditions (e.g., different pH values, presence of bile salts).
-
Rationale: A robust formulation will provide more consistent drug release and absorption.
-
-
Standardize Experimental Conditions:
-
Action: Ensure strict control over feeding schedules, as the presence of food can significantly impact the absorption of lipophilic drugs.
-
Rationale: Standardizing the gastrointestinal environment will reduce variability in drug absorption.
-
-
Consider a More Robust Formulation:
-
Action: If using a simple suspension, consider moving to a more advanced formulation like a self-emulsifying drug delivery system (SEDDS).
-
Rationale: SEDDS are designed to form fine emulsions upon contact with gastrointestinal fluids, leading to more reproducible absorption.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the bioavailability of this compound?
A1: The first step is to perform a thorough physicochemical characterization of this compound. Understanding its solubility, lipophilicity (logP), and crystal form is crucial for selecting an appropriate and effective bioavailability enhancement strategy.
Q2: Are there any analytical methods to assess the success of my formulation in vitro before moving to in vivo studies?
A2: Yes, in vitro dissolution testing is a critical step. You can use biorelevant dissolution media that simulate the conditions of the stomach and intestines (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF) to predict how your formulation will behave in vivo.
Q3: How do I choose between the different bioavailability enhancement techniques?
A3: The choice depends on the specific properties of this compound, the desired dosage form, and the intended route of administration. The decision-making workflow below can serve as a guide.
Q4: Can I use a combination of techniques to enhance bioavailability?
A4: Yes, combination approaches can be very effective. For example, you could create a solid dispersion of this compound and then incorporate this into a lipid-based formulation. This can provide synergistic effects on solubility and absorption.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to an amorphous state within a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh 100 mg of this compound and 400 mg of PVP/VA 64 (1:4 ratio).
-
Dissolve both components in a minimal amount of DCM in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for amorphicity (using techniques like X-ray diffraction or differential scanning calorimetry) and perform dissolution testing.
Visualizations
Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.
Caption: Hypothetical signaling pathway inhibited by this compound, leading to a therapeutic cellular response.
References
- 1. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symmetric.events [symmetric.events]
- 4. erpublications.com [erpublications.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Compound X Dosage for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Compound X dosage in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound X in a cytotoxicity assay?
A1: For a novel compound like Compound X, it is advisable to start with a broad concentration range to determine the optimal dose-response window. A common starting point is a serial dilution series, for instance, from 0.1 µM to 100 µM.[1] This wide range helps in identifying the concentration at which the compound exhibits cytotoxic effects and establishing the IC50 (half-maximal inhibitory concentration).
Q2: How do I select the appropriate cell seeding density for my experiment?
A2: The optimal cell seeding density is crucial for obtaining reliable and reproducible results.[1][2] It is recommended to perform a preliminary experiment to determine the ideal cell number that ensures cells are in the exponential growth phase throughout the assay period. A typical approach involves seeding a range of cell densities (e.g., 1,000 to 20,000 cells per well in a 96-well plate) and monitoring their growth over 24, 48, and 72 hours.[1]
Q3: What is the ideal incubation time for Compound X with the cells?
A3: The optimal incubation time depends on the mechanism of action of Compound X. Some compounds induce rapid cytotoxic effects, while others may require a longer duration.[3] It is recommended to perform a time-course experiment, incubating the cells with Compound X for various durations (e.g., 24, 48, and 72 hours) to identify the time point that provides the most robust and reproducible results.[1]
Troubleshooting Guides
Issue 1: High Background Signal in Control Wells
High background can obscure the true signal and lead to inaccurate results.[4]
| Potential Cause | Troubleshooting Steps |
| Contamination (Microbial or Chemical) | Use fresh, sterile reagents and filter buffers if necessary.[4][5] Ensure aseptic techniques are followed during the experiment. |
| Compound Interference | Run a control with Compound X in cell-free medium to check for direct interaction with the assay reagents.[6] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are prone to evaporation. Alternatively, fill the outer wells with sterile PBS or water to maintain humidity.[4] |
| Insufficient Washing | Increase the number and volume of wash steps between reagent additions to remove unbound components.[4][5][7] |
Issue 2: Low or No Signal in Treated Wells
A weak or absent signal can indicate various experimental problems.[6]
| Potential Cause | Troubleshooting Steps |
| Insufficient Number of Viable Cells | Optimize cell seeding density to ensure an adequate number of cells are present at the time of the assay.[6] |
| Incorrect Reagent Preparation or Storage | Prepare fresh reagents for each experiment and ensure they are stored at the recommended temperature. Avoid multiple freeze-thaw cycles.[6] |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal duration of Compound X treatment.[1] |
| Degradation of ATP (for ATP-based assays) | Work quickly after cell lysis and keep samples on ice to prevent ATP degradation by ATPases.[6] |
Issue 3: Results Are Not Reproducible
Lack of reproducibility can stem from subtle variations in experimental procedures.[6]
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition between experiments. |
| Inconsistent Reagent Preparation | Prepare reagents fresh for each experiment or use aliquots from a single, validated batch.[6] |
| Inconsistent Timing of Steps | Adhere strictly to the established incubation times and procedural steps for all plates and experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest cells using standard trypsinization, neutralize, and centrifuge. Resuspend the cell pellet in fresh complete medium and perform a cell count.[1]
-
Serial Dilution: Prepare a series of cell suspensions to achieve densities ranging from 1,000 to 20,000 cells per 100 µL.[1]
-
Cell Seeding: Seed 100 µL of each cell suspension into the wells of a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24, 48, and 72 hours.
-
Viability Assay: At each time point, perform a standard viability assay (e.g., MTT or resazurin) to determine the cell density that remains in the exponential growth phase throughout the desired experimental duration.
Protocol 2: Determining Optimal Compound X Concentration and Incubation Time
-
Cell Seeding: Based on the results from Protocol 1, seed the optimal number of cells per well in multiple 96-well plates and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in culture medium to generate a range of concentrations (e.g., 0.1 µM to 100 µM).[1] Include a vehicle control containing the same percentage of the solvent.[1]
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.[1]
-
Time-Course Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours).[1]
-
Viability Assay: At each time point, perform a viability assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the percent viability against the log of Compound X concentration to determine the IC50 at each time point.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for cytotoxicity assay optimization.
Caption: Hypothesized intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 3. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. benchchem.com [benchchem.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
Validation & Comparative
Unveiling the Efficacy of Novel Antibacterial Agents Against Resistant Pathogens
A Comparative Analysis of Antibacterial Activity
The escalating threat of antibiotic-resistant bacteria necessitates the urgent discovery and development of novel antimicrobial agents. This guide provides a comparative analysis of the antibacterial activity of emerging compounds against clinically significant resistant strains, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their research and development efforts. Due to the absence of publicly available data on a compound named "Epelmycin D," this report will focus on a selection of other recently investigated antibacterial agents with demonstrated activity against resistant bacteria.
Comparative Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of various novel compounds against resistant bacterial strains, primarily Methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen. The data is presented as Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound/Agent | Target Resistant Strain(s) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Phloroglucinol Derivative (A5) | MRSA | 0.98 | Vancomycin | 7.8 |
| Micrococcin P1 | MRSA (USA300) | 0.6 - 10 | - | - |
| Garvicin KS | MRSA (USA300) | 25 - 50 | - | - |
| Daptomycin | MRSA (63 clinical isolates) | <1 | - | - |
| Primycin | Staphylococcus aureus (50 strains) | 0.12 - 0.5 | - | - |
Detailed Experimental Protocols
The determination of the antibacterial efficacy of these compounds relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a commonly employed technique.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the target resistant bacterium (e.g., MRSA) is diluted in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent Dilutions: The investigational compound and reference antibiotics are serially diluted in MHIIB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which no visible bacterial growth is observed.
Experimental Workflow for Assessing Antibacterial Activity
The following diagram illustrates a typical workflow for the initial assessment of a novel antibacterial compound's activity against resistant strains.
Validating the Anticancer Effects of Novel Compounds in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of promising in vitro anticancer activity to in vivo efficacy is a critical step in the drug development pipeline. Xenograft models, where human tumor cells are implanted into immunodeficient mice, remain a cornerstone for preclinical evaluation of novel therapeutic agents. This guide provides a framework for validating the anticancer effects of a compound, here hypothetically named Epelmycin D, by comparing its potential performance with established anticancer agents, supported by exemplar experimental data and detailed protocols.
Comparative Efficacy in Xenograft Models
The antitumor activity of a novel compound is best assessed by comparing its effect on tumor growth inhibition against a placebo control and a standard-of-care chemotherapeutic agent. The following tables summarize exemplar quantitative data from xenograft studies of known anticancer agents, Silibinin (B1684548) and Paclitaxel, and provide a template for the presentation of data for a novel agent like this compound.
Table 1: Efficacy of a Novel Agent (this compound) in a Human Cancer Xenograft Model (Template)
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Statistically Significant (p-value) |
| Vehicle Control | e.g., 0.5% CMC, oral, daily | (e.g., 500 ± 75) | - | - |
| This compound | e.g., 50 mg/kg, oral, daily | (e.g., 250 ± 40) | (e.g., 50%) | (e.g., < 0.01) |
| Positive Control | e.g., Paclitaxel, 20 mg/kg, i.p., bi-weekly | (e.g., 150 ± 30) | (e.g., 70%) | (e.g., < 0.001) |
Table 2: Efficacy of Silibinin in MDA-MB-468 Human Breast Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition | Reference |
| Control | Vehicle (oral) | 435.7 ± 93.5 | - | [1] |
| Silibinin | 200 mg/kg (oral, daily for 45 days) | 230.3 ± 61.6 | 47.1% (p < 0.001) | [1] |
Table 3: Efficacy of Paclitaxel in MDA-MB-231 Human Breast Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume at Day 7 (cm³) | Percentage Tumor Growth Inhibition | Reference |
| Control | Vehicle (intraperitoneal) | 2.95 ± 0.23 | - | [2] |
| Paclitaxel | 40 mg/kg (intraperitoneal) | 0.04 ± 0.01 | 98.6% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of findings.
Xenograft Tumor Growth Assay
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-468, PANC-1) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunodeficient mice (e.g., female Balb/c-nude or SCID) are typically used to prevent graft rejection.[3]
-
Tumor Cell Implantation: A suspension of 1 x 10⁶ to 1 x 10⁷ cancer cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound), vehicle control, and a positive control (e.g., a standard chemotherapeutic agent) are administered according to a predetermined schedule (e.g., daily oral gavage, intraperitoneal injection).[1]
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting). Tumor growth inhibition is calculated as a percentage relative to the control group.
Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumors are fixed in formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-induced epitope retrieval).
-
Immunostaining: Sections are incubated with primary antibodies against target proteins (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, or specific pathway markers), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualization: A chromogen is added to visualize the antibody-antigen complexes, and sections are counterstained.
-
Analysis: Staining intensity and the percentage of positive cells are quantified.
Western Blotting
-
Protein Extraction: Proteins are extracted from tumor tissue lysates.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes and relationships.
Caption: A typical workflow for a xenograft model study.
Potential Mechanism of Action: Signaling Pathways
Many anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. For instance, Actinomycin (B1170597) D has been shown to induce apoptosis through the activation of the JNK/SAPK pathway and by increasing the expression of Bax.[4] It can also activate the p53 signaling pathway.[5] Another example is the inhibition of growth factor signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is a mechanism for some targeted therapies.[1][2]
A novel compound like this compound might interfere with one or more of these critical pathways. The diagram below illustrates a hypothetical signaling cascade that could be targeted by an anticancer agent.
Caption: Hypothetical signaling pathways affected by this compound.
References
- 1. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
Epelmycin D vs. Doxorubicin: A Comparative Cytotoxicity Analysis
An Objective Guide for Researchers in Drug Development
In the landscape of anticancer agent development, the comparative analysis of novel compounds against established chemotherapeutics is a critical step in preclinical evaluation. This guide provides a detailed comparison of the cytotoxic properties of Epelamycin D and the widely used anthracycline, doxorubicin (B1662922). While extensive data exists for doxorubicin, publically available experimental data on Epelmycin D is currently unavailable.
This document serves as a comprehensive template, outlining the necessary data points and experimental frameworks required for a thorough comparative cytotoxicity study. The sections for doxorubicin are populated with established data from the scientific literature, while the corresponding sections for this compound are presented as placeholders to be filled as data becomes available.
Overview of Compounds
Doxorubicin: A well-established anthracycline antibiotic isolated from Streptomyces peucetius var. caesius.[1] It is a cornerstone of chemotherapy regimens for a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2][3][4]
This compound: An anthracycline compound. At present, detailed information regarding its biological activity, including its cytotoxic effects and mechanism of action, is not available in the public scientific literature.
Comparative Cytotoxicity Data
A crucial aspect of comparing cytotoxic agents is the determination of their half-maximal inhibitory concentration (IC50) across various cancer cell lines. This quantitative measure indicates the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.
Table 1: Comparative IC50 Values (µM) of Doxorubicin and this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | This compound IC50 (µM) |
| HCT116 | Colon Cancer | 24.30[5] | [Data Not Available] |
| PC3 | Prostate Cancer | 2.64[5] | [Data Not Available] |
| Hep-G2 | Liver Cancer | 14.72[5] | [Data Not Available] |
| 293T | Kidney (Non-cancerous) | 13.43[5] | [Data Not Available] |
| AMJ13 | Breast Cancer | 223.6 (µg/ml)[6] | [Data Not Available] |
| BFTC-905 | Bladder Cancer | 2.3[7] | [Data Not Available] |
| MCF-7 | Breast Cancer | 2.5[7] | [Data Not Available] |
| M21 | Melanoma | 2.8[7] | [Data Not Available] |
| HeLa | Cervical Cancer | 2.9[7] | [Data Not Available] |
Mechanisms of Action and Cellular Effects
Signaling Pathways
Doxorubicin: The cytotoxic effects of doxorubicin are multifaceted. A primary mechanism is its intercalation into DNA, which obstructs the action of topoisomerase II, an enzyme essential for DNA replication and repair.[1][2] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[1][4] Additionally, doxorubicin can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1][3]
This compound: As an anthracycline, it is hypothesized that this compound may share a similar mechanism of action with doxorubicin, involving DNA intercalation and topoisomerase inhibition. However, without experimental data, this remains speculative.
Apoptosis and Cell Cycle Analysis
Doxorubicin: Doxorubicin is a potent inducer of apoptosis. Studies have shown that treatment with doxorubicin leads to an increase in the population of apoptotic cells, often characterized by cell cycle arrest in the G2/M phase.[5]
Table 2: Effect of Doxorubicin on Cell Cycle Distribution and Apoptosis
| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M | % Apoptotic Cells |
| Control (Untreated) | [Typical Value] | [Typical Value] | [Typical Value] | [Baseline Value] |
| Doxorubicin (IC50) | [Experimental Value] | [Experimental Value] | [Increased Value] | [Increased Value] |
This compound:
Table 3: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M | % Apoptotic Cells |
| Control (Untreated) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| This compound (IC50) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following are standard methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of doxorubicin or this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V-FITC and Propidium Iodide (PI).
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of doxorubicin or this compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with doxorubicin or this compound.
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Conclusion
Doxorubicin remains a potent and widely utilized cytotoxic agent with a well-characterized mechanism of action involving DNA damage and apoptosis induction. While this compound's classification as an anthracycline suggests a potentially similar mode of action, a comprehensive comparative analysis is currently hindered by the lack of publicly available experimental data.
The framework provided in this guide serves as a template for the necessary research to elucidate the cytotoxic profile of this compound. Future in vitro studies determining its IC50 values across a panel of cancer cell lines, its effects on apoptosis, and its impact on cell cycle progression are essential to ascertain its potential as a novel anticancer agent and to draw meaningful comparisons with established drugs like doxorubicin. Researchers are encouraged to utilize the outlined protocols to generate the data required to complete this comparative analysis.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Cross-Resistance Profiles: Epelmycin D and Selected Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-resistance profile of Epelmycin D, an anthracycline antibiotic, with a selection of known antibiotics. Due to the limited availability of specific experimental data for this compound, this analysis utilizes data from closely related anthracyclines, doxorubicin (B1662922) and daunorubicin (B1662515), as a proxy to infer potential antibacterial activity and resistance mechanisms. The information presented herein is intended to guide future research and development efforts in the field of antimicrobial agents.
Introduction to this compound
This compound is a member of the anthracycline class of antibiotics, produced by the bacterium Streptomyces violaceus. Anthracyclines are known for their potent biological activity, which includes anticancer and antimicrobial properties. The core chemical structure of anthracyclines features a tetracyclic quinone moiety linked to a sugar component.
Presumed Mechanism of Action
The primary mechanism of action for anthracycline antibiotics against bacterial cells is believed to be similar to their anticancer effects, involving the inhibition of crucial cellular processes.[1][2] This includes:
-
DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the bacterial DNA. This intercalation distorts the DNA helix, interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: Anthracyclines can trap topoisomerase II, an enzyme essential for relaxing DNA supercoils, in a complex with DNA. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.
Comparative Antibacterial Spectrum
| Antibiotic | Class | Mechanism of Action | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Doxorubicin (proxy for this compound) | Anthracycline | DNA Intercalation, Topoisomerase II Inhibition | 0.5 - 4[3] | >128[3] |
| Daunorubicin (proxy for this compound) | Anthracycline | DNA Intercalation, Topoisomerase II Inhibition | 1 - 8[1] | >128[1] |
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibition | 0.5 - 2 | Resistant |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase Inhibition | 0.25 - 1 | 0.008 - 0.03 |
| Erythromycin | Macrolide | Protein Synthesis Inhibition (50S) | 0.25 - 1 | >128 |
| Gentamicin | Aminoglycoside | Protein Synthesis Inhibition (30S) | 0.5 - 4 | 0.25 - 1 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Cross-Resistance Studies: Methodologies
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally or mechanistically related, antibiotics.[5] Investigating the potential for cross-resistance with this compound is crucial for its development as a therapeutic agent. Standard in vitro methods to assess cross-resistance include the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is used to determine the synergistic, additive, indifferent, or antagonistic effects of two antibiotics when used in combination.[6][7] This method involves preparing a series of dilutions of two antibiotics in a microtiter plate to test various concentration combinations against a specific bacterial strain. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the comparator antibiotic at a concentration significantly higher than their expected MICs.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the rows and the comparator antibiotic along the columns.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to all wells of the microtiter plate. Include wells with each antibiotic alone as controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Curve Assay
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.[8][9] This dynamic measurement is valuable for understanding the pharmacodynamics of a new drug and its potential for synergistic or antagonistic interactions.
-
Preparation: Prepare tubes containing Mueller-Hinton broth with the desired concentrations of this compound, the comparator antibiotic, and their combination. Concentrations are typically based on the MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 105 CFU/mL. Include a growth control tube without any antibiotic.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on each plate to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration and combination.
-
Bactericidal activity is often defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism is a ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Conclusion and Future Directions
The investigation of this compound's cross-resistance profile is in its nascent stages. Based on its classification as an anthracycline, it is hypothesized to be most effective against Gram-positive bacteria, with a mechanism of action centered on DNA damage. Future research should prioritize determining the precise antibacterial spectrum of this compound through extensive MIC testing against a diverse panel of clinical isolates, including multidrug-resistant strains. Subsequently, comprehensive cross-resistance studies using the methodologies outlined in this guide will be essential to elucidate its potential for combination therapy and to anticipate the likelihood of resistance development. Such data will be invaluable for the continued development of this compound as a potential therapeutic agent in the fight against bacterial infections.
References
- 1. Antimicrobial activities of daunorubicin and adriamycin derivatives on bacterial and protoplast type L-form cells of Bacillus subtilis 170, Escherichia coli B, and Proteus mirabilis VI. Structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
Independent Verification of Epelmycin D's Chemical Structure: A Comparative Analysis
For researchers, scientists, and drug development professionals, the independent verification of a natural product's chemical structure is a critical step in its journey towards potential therapeutic application. This guide provides a comparative overview of the chemical structure of Epelmycin D, an anthracycline antibiotic, and outlines the experimental data supporting its initial elucidation. While a complete independent total synthesis of this compound has not been reported in the literature, its structural verification relies on the thorough characterization of it and its analogues, and by comparison with other well-established members of the anthracycline family.
The Epelmycin Family: Isolation and Initial Structural Elucidation
This compound belongs to the epelmycin family of anthracycline antibiotics, which were first isolated from a blocked mutant strain (SU2-730) of Streptomyces violaceus A262.[1][2] The family includes Epelmycins A, B, C, D, and E. The initial structure determination of these compounds was carried out using a combination of spectroscopic techniques.
Experimental Protocols for Structure Elucidation:
The structural framework of the epelmycins was established through a series of detailed spectroscopic analyses of the parent compounds and their degradation products. The key experimental methodologies employed in the original study include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity of atoms and the stereochemistry of the aglycone and sugar moieties. Data from techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would have been used to piece together the molecular fragments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and molecular weight of each epelmycin analogue. Fragmentation patterns observed in the mass spectra provided valuable information about the structure of the sugar residues and their linkage to the aglycone.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic UV-Vis absorption spectra of the epelmycins confirmed their identity as anthracycline derivatives, exhibiting the typical chromophore of this class of compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups present in the molecules, such as hydroxyl, carbonyl, and glycosidic linkages.
The workflow for the initial isolation and structure elucidation of the Epelmycin family is depicted in the following diagram:
Chemical Structure of this compound
Based on the spectroscopic data from the initial isolation study, the chemical structure of this compound was determined. It is an anthracycline glycoside, characterized by a tetracyclic aglycone core linked to a sugar moiety.
Table 1: Physicochemical Properties of Epelmycin C (as a reference for the family)
| Property | Value |
| CAS Number | 107807-23-8 |
| Molecular Formula | C36H45NO14 |
| Molecular Weight | 715.74 g/mol |
Note: Specific data for this compound was not available in the public domain at the time of this guide's compilation. The data for Epelmycin C is provided as a close structural analogue within the same family.
Comparison with Alternative Anthracyclines
The biological activity of the epelmycins was initially compared to other known anthracycline antibiotics, such as aclacinomycin.[3] This comparison is crucial for understanding their potential as therapeutic agents.
Table 2: Comparative Biological Activity of Epelmycins and Aclacinomycin
| Compound | In Vitro Cytotoxicity (IC50) against Murine Leukemia L1210 cells | Antimicrobial Activity |
| This compound | Data not individually specified in the abstract | Assayed, but specific data not in abstract |
| Epelmycins (general) | Assayed and compared to known anthracyclines | Assayed and compared to known anthracyclines |
| Aclacinomycin A | Strong activity | Broad spectrum |
The abstract of the primary literature[1] indicates that these assays were performed, but the specific quantitative data for this compound is not provided within the abstract. Access to the full publication is required for a detailed quantitative comparison.
Aclacinomycin A, a well-studied anthracycline, serves as a relevant comparator. It is known to exhibit strong antitumor activity and functions by inhibiting topoisomerase I and II.[4] The comparison of this compound's activity to that of aclacinomycin provides a benchmark for its potential efficacy.
The general signaling pathway for anthracycline-induced cytotoxicity involves intercalation into DNA and inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis.
Independent Verification through Total Synthesis
The most definitive method for verifying a proposed chemical structure is through total synthesis. As of the compilation of this guide, a total synthesis of this compound has not been reported in peer-reviewed literature. The structural assignment of this compound currently rests on the comprehensive spectroscopic analysis from its initial isolation.
The total synthesis of a complex natural product like an anthracycline is a significant undertaking. The logical workflow for such a synthesis would involve the separate synthesis of the aglycone and the sugar moiety, followed by their glycosidic coupling.
Conclusion
The chemical structure of this compound was proposed based on extensive spectroscopic analysis following its isolation from Streptomyces violaceus A262. While this initial characterization provides a strong foundation, the ultimate independent verification through total synthesis remains an open challenge for the synthetic chemistry community. The comparison of its biological activity with established anthracyclines like aclacinomycin provides a preliminary indication of its potential, but further detailed studies are necessary to fully understand its pharmacological profile. The data presented in this guide summarizes the currently available information and highlights the areas where further research is needed to fully validate the structure and potential of this compound.
References
- 1. Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthracycline metabolites from Streptomyces violaceus A262. I. Isolation of antibiotic-blocked mutants from Streptomyces violaceus A262 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Epelmycin D and Its Synthetic Derivatives: A Review of Non-Existent Data
Despite a comprehensive search of available scientific literature and databases, no information was found on a compound designated as "Epelmycin D." This suggests that the compound may be a novel discovery not yet documented in public records, a proprietary substance pending publication, or potentially a misnomer.
Consequently, a comparative analysis of this compound and its synthetic derivatives cannot be performed at this time due to the complete absence of data. This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of information and outlines the standard methodologies and data presentation formats that would be employed should such information become available.
Data Presentation: A Template for Future Analysis
Should data on this compound and its derivatives emerge, the following structured tables would be utilized to present a clear, comparative summary of their biological activities.
Table 1: Comparative In Vitro Antibacterial Activity of this compound and Derivatives
| Compound | Target Organism | MIC (µg/mL) | IC50 (µM) | Citation |
| This compound | Staphylococcus aureus | |||
| Escherichia coli | ||||
| Derivative 1 | Staphylococcus aureus | |||
| Escherichia coli | ||||
| Derivative 2 | Staphylococcus aureus | |||
| Escherichia coli |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration
Table 2: Cytotoxicity Profile of this compound and Derivatives
| Compound | Cell Line | CC50 (µM) | Therapeutic Index (CC50/IC50) | Citation |
| This compound | HEK293 | |||
| HepG2 | ||||
| Derivative 1 | HEK293 | |||
| HepG2 | ||||
| Derivative 2 | HEK293 | |||
| HepG2 |
CC50: Half-maximal Cytotoxic Concentration
Experimental Protocols: Standard Methodologies
The following are detailed protocols for key experiments typically cited in the comparative analysis of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, would be determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: The test compounds (this compound and its derivatives) are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds against mammalian cell lines is crucial for assessing their therapeutic potential.
-
Cell Seeding: Human cell lines (e.g., HEK293, HepG2) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and its derivatives for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The CC50 value is then calculated.
Mandatory Visualizations: Illustrative Examples
In the absence of specific data for this compound, the following diagrams illustrate the types of visualizations that would be generated using Graphviz (DOT language) to depict signaling pathways and experimental workflows.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for the synthesis and screening of derivatives.
While a direct comparative analysis of this compound is not currently possible, this guide provides a framework for how such an analysis would be structured. Researchers are encouraged to monitor scientific publications for the potential disclosure of data related to this compound. Upon its availability, the methodologies and presentation formats outlined herein will facilitate a robust and objective comparison of its performance with any synthetic alternatives.
Validating the Target Specificity of Epelmycin D in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Epelmycin D and its alternatives, focusing on the validation of their target specificity within bacterial cells. Given the limited publicly available data for this compound, this guide draws comparisons with its close structural and mechanistic analogs, the orthosomycin antibiotics evernimicin (B180343) and avilamycin (B193671). These compounds serve as exemplary models for understanding the target engagement and specificity of this emerging class of ribosome inhibitors.
Executive Summary
This compound belongs to the orthosomycin family of antibiotics, which are potent inhibitors of bacterial protein synthesis. Unlike many other ribosome-targeting antibiotics, orthosomycins bind to a novel site on the 50S ribosomal subunit, offering a potential advantage against bacteria resistant to existing drugs. This guide details the experimental methodologies used to validate this specific target and compares the performance of orthosomycins with other well-established ribosome inhibitors.
Comparative Performance of Ribosome-Targeting Antibiotics
The following table summarizes the quantitative data for orthosomycins (evernimicin and avilamycin as proxies for this compound) and other classes of ribosome-targeting antibiotics. This data is crucial for assessing their potency and specificity.
| Antibiotic Class | Representative Drug(s) | Target Subunit | Binding Site | Potency (MIC90 in µg/mL) | In Vitro Translation Inhibition (IC50) | Ribosome Binding Affinity (Kd) |
| Orthosomycins | Evernimicin, Avilamycin | 50S | 23S rRNA (Helices 89 & 91), Protein uL16 | ≤1.0 (vs. MRSA, VRE)[1][2] | ~125 nM (Evernimicin)[3] | 84-86 nM (Evernimicin)[3][4] |
| Macrolides | Erythromycin | 50S | 23S rRNA (Peptidyl Transferase Center) | >2 (vs. MRSA) | Varies | Varies |
| Lincosamides | Clindamycin | 50S | 23S rRNA (Peptidyl Transferase Center) | >2 (vs. MRSA) | Varies | Varies |
| Oxazolidinones | Linezolid | 50S | 23S rRNA (Peptidyl Transferase Center) | 1-4 (vs. MRSA) | Varies | Varies |
| Aminoglycosides | Gentamicin | 30S | 16S rRNA (A-site) | 0.5-2 (vs. P. aeruginosa) | Varies | Varies |
| Tetracyclines | Tetracycline | 30S | 16S rRNA (A-site) | >16 (vs. MRSA) | Varies | Varies |
Experimental Protocols for Target Validation
Validating the specific target of a novel antibiotic like this compound involves a multi-faceted approach, combining microbiological, biochemical, and molecular techniques.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of the antibiotic required to inhibit the visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The antibiotic dilutions are inoculated with the bacterial suspension in microtiter plates.
-
Reading: The plates are incubated at 37°C for 16-20 hours. The MIC is the lowest concentration of the antibiotic that shows no visible turbidity.
In Vitro Translation Inhibition Assay
Objective: To directly measure the inhibitory effect of the antibiotic on protein synthesis in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract: A bacterial cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary translation factors is prepared.
-
Reporter Template: A messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added to the extract.
-
Antibiotic Addition: The antibiotic is added to the reaction mixture at various concentrations.
-
Measurement of Protein Synthesis: The synthesis of the reporter protein is measured over time by detecting its activity (e.g., luminescence or fluorescence).
-
IC50 Determination: The concentration of the antibiotic that inhibits protein synthesis by 50% (IC50) is calculated. In cell-free translation assays, evernimicin has a 50% inhibitory concentration of approximately 125 nM[3].
Ribosome Binding Assay
Objective: To quantify the binding affinity of the antibiotic to its ribosomal target.
Protocol:
-
Preparation of Ribosomes: Purified 70S ribosomes or 50S subunits are prepared from the target bacteria.
-
Radiolabeled/Fluorescently-labeled Antibiotic: The antibiotic is labeled with a radioactive isotope (e.g., ¹⁴C) or a fluorescent tag.
-
Binding Reaction: The labeled antibiotic is incubated with the ribosomes at various concentrations.
-
Separation of Bound and Unbound Antibiotic: The ribosome-bound antibiotic is separated from the free antibiotic using methods like nitrocellulose filter binding or equilibrium dialysis.
-
Quantification: The amount of bound antibiotic is quantified, and the dissociation constant (Kd) is determined. The dissociation constants for evernimicin binding to 70S ribosomes from E. coli and S. aureus are 84 and 86 nM, respectively[3][4].
Ribosomal Footprinting
Objective: To precisely map the binding site of the antibiotic on the ribosome.
Protocol:
-
Treatment of Bacteria: Bacteria are treated with the antibiotic to stall ribosomes on mRNA transcripts.
-
Nuclease Digestion: The bacterial lysate is treated with ribonucleases to digest mRNA that is not protected by the stalled ribosomes.
-
Isolation of Ribosome-Protected Fragments (RPFs): The ribosome-mRNA complexes are isolated, and the RPFs are purified.
-
Sequencing: The RPFs are sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the bacterial genome to identify the precise locations of ribosome stalling, revealing the antibiotic's binding site and mechanism of action. RNA probing has shown that evernimicin protects a specific set of nucleotides in the loops of hairpins 89 and 91 of the 23S rRNA[5].
Visualizing the Molecular Interactions and Cellular Consequences
The following diagrams illustrate the experimental workflows and the proposed signaling pathway affected by this compound and its analogs.
Caption: Workflow for validating this compound's target engagement.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro Gram-positive antimicrobial activity of evernimicin (SCH 27899), a novel oligosaccharide, compared with other antimicrobials: a multicentre international trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evernimicin binds exclusively to the 50S ribosomal subunit and inhibits translation in cell-free systems derived from both gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evernimicin Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel site of antibiotic action in the ribosome: Interaction of evernimicin with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Epelmycin D with other Streptomyces-derived antibiotics
A comparative analysis of the in-vitro efficacy of major antibiotic classes derived from Streptomyces, with a contextual overview of the Epelmycin family.
Introduction
The genus Streptomyces is a cornerstone of antibiotic discovery, yielding a vast array of clinically vital antimicrobial agents. This guide provides a head-to-head comparison of the in-vitro activity of several major classes of Streptomyces-derived antibiotics. The initial aim of this guide was to include a direct comparison of Epelmycin D. However, a comprehensive search of publicly available scientific literature and databases revealed a lack of quantitative antimicrobial susceptibility data for this compound, as well as for its known analogues, Epelmycin A and C. While it is known that Epelmycin C exhibits activity against both Gram-positive and Gram-negative bacteria, specific Minimum Inhibitory Concentration (MIC) values are not documented in accessible literature.[]
Therefore, to provide a valuable comparative resource for researchers, scientists, and drug development professionals, this guide focuses on a head-to-head comparison of four well-characterized and widely used Streptomyces-derived antibiotics: Streptomycin, Erythromycin, Vancomycin, and Tetracycline. These compounds represent distinct chemical classes with different mechanisms of action and spectra of activity. The data presented herein, primarily in the form of MIC values, offers a quantitative basis for understanding their relative potency against key bacterial pathogens.
Comparative Analysis of In-Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Streptomycin, Erythromycin, Vancomycin, and Tetracycline against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] Lower MIC values are indicative of greater potency.
| Antibiotic | Class | Mechanism of Action | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Streptomycin | Aminoglycoside | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | 1 - >64 | 2 - 16 |
| Erythromycin | Macrolide | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | 0.25 - 2 | >128 |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors. | 0.5 - 2 | Resistant |
| Tetracycline | Tetracycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | 0.25 - 4 | 0.5 - 8 |
Note: The MIC values presented are ranges compiled from various sources and can vary depending on the specific strain and testing conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The data presented in this guide is typically generated using the broth microdilution method, a standardized protocol for determining the in-vitro susceptibility of bacteria to antimicrobial agents.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pure bacterial culture (e.g., S. aureus, E. coli)
-
Stock solutions of the antibiotics to be tested
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Prepare a final inoculum by diluting this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of each antibiotic in CAMHB in the wells of a 96-well microtiter plate.
-
Typically, this is done by adding a volume of broth to each well, followed by the addition of a concentrated antibiotic solution to the first well and subsequent serial transfer and dilution across the plate.
-
The final volume in each well is usually 100 µL.
-
-
Inoculation of Microtiter Plate:
-
Add 10 µL of the final bacterial inoculum to each well containing the antibiotic dilutions.
-
This brings the final volume in each well to 110 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic) to ensure the bacteria are viable and can grow under the test conditions.
-
Sterility Control: A well containing only broth (no bacteria or antibiotic) to check for contamination.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for bacterial growth, which is indicated by turbidity (cloudiness) or a pellet of cells at the bottom of the well.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualization of Streptomyces-Derived Antibiotic Classes
.
Caption: Classification of major Streptomyces-derived antibiotics.
References
assessing the therapeutic index of Epelmycin D compared to existing drugs
Assessing the Therapeutic Index of a Novel Compound: A Comparative Guide
Disclaimer: Initial searches for "Epelmycin D" did not yield publicly available data regarding its therapeutic index, mechanism of action, or comparative studies. Therefore, this guide provides a comprehensive framework for assessing the therapeutic index of a novel drug, using a hypothetical compound designated as "Drug X," and compares it to existing, well-characterized medications. The data presented for "Drug X" is illustrative and not based on actual experimental results.
Introduction to the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety.[1] It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[2] A higher or wider therapeutic index is generally preferable, as it indicates a larger margin of safety between the effective and toxic doses.[1][3] Conversely, drugs with a narrow therapeutic index (NTI) require careful dosage administration and patient monitoring because small changes in dose or blood concentration can lead to therapeutic failure or adverse toxic effects.[3][4][5]
The TI is most commonly calculated using the following formula:
Where:
-
TD50 (Median Toxic Dose): The dose at which 50% of a population experiences a specific toxic effect.[6][7]
-
ED50 (Median Effective Dose): The dose at which 50% of a population experiences the desired therapeutic effect.[6][7][8]
In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.[2][9]
Comparative Analysis of Therapeutic Indices
To contextualize the safety profile of a new drug, it is essential to compare its therapeutic index with that of established drugs used for the same indication. The following table provides a hypothetical comparison of "Drug X" with two existing drugs, "Comparator A" (a drug with a wide therapeutic index) and "Comparator B" (a drug with a narrow therapeutic index).
| Parameter | Drug X (Hypothetical) | Comparator A (e.g., Penicillin) | Comparator B (e.g., Warfarin) | Reference |
| Indication | Bacterial Infections | Bacterial Infections | Anticoagulation | N/A |
| ED50 (mg/kg) | 15 | 10 | 2 | [6] |
| TD50 (mg/kg) | 600 | 1000 | 5 | [6] |
| Therapeutic Index (TI) | 40 | 100 | 2.5 | [3][6] |
| Safety Profile | Good | Excellent | Requires close monitoring | [3][5] |
Experimental Protocols for Determining Therapeutic Index
The determination of the therapeutic index involves a series of preclinical in vivo studies to establish both efficacy (ED50) and toxicity (TD50 or LD50). These studies are critical components of the drug development process before advancing to human clinical trials.[10][11]
Determination of Median Effective Dose (ED50)
The ED50 is determined through in vivo efficacy studies using relevant animal models of the disease or condition the drug is intended to treat.
-
Objective: To identify the dose of the drug that produces a therapeutic effect in 50% of the test subjects.[8][12]
-
Methodology:
-
Animal Model Selection: Choose an appropriate animal species and model that accurately reflects the human disease state.
-
Dose-Response Study: Administer a range of doses of the drug to different groups of animals.
-
Efficacy Assessment: Measure a predefined therapeutic endpoint. For an antibacterial drug, this could be the clearance of bacteria from a specific tissue.
-
Data Analysis: Plot the percentage of animals showing the desired therapeutic effect against the drug dose. The ED50 is then calculated from the resulting dose-response curve.[8]
-
Determination of Median Toxic Dose (TD50) or Lethal Dose (LD50)
The TD50 or LD50 is determined through preclinical toxicology studies.
-
Objective: To determine the dose of the drug that causes a specific toxic effect (TD50) or is lethal (LD50) to 50% of the animal population.[9][13]
-
Methodology:
-
Animal Model Selection: Typically conducted in at least two mammalian species (one rodent and one non-rodent).[14]
-
Acute Toxicity Study: Administer single, escalating doses of the drug to different groups of animals.[15]
-
Observation: Monitor the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.[15][16]
-
Data Analysis: The dose at which 50% of the animals in a group exhibit the toxic endpoint or die is determined as the TD50 or LD50, respectively. Various statistical methods, such as the Reed-Muench or probit analysis, can be used for this calculation.[9]
-
Visualizing the Therapeutic Window and Experimental Workflow
Diagrams created using Graphviz (DOT language) help to visualize complex concepts and workflows involved in assessing the therapeutic index.
Caption: Comparison of therapeutic windows.
Caption: Experimental workflow for TI assessment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Narrow Therapeutic Index Drugs: Uses, Examples, and More - GoodRx [goodrx.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. buzzrx.com [buzzrx.com]
- 8. When less is more – efficacy with less toxicity at the ED50 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LD50 and ED50.pptx [slideshare.net]
- 10. noblelifesci.com [noblelifesci.com]
- 11. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Determination of LD50 and ED50 | PDF | Environmental Science | Toxicology [scribd.com]
- 14. altasciences.com [altasciences.com]
- 15. fda.gov [fda.gov]
- 16. academic.oup.com [academic.oup.com]
Reproducibility of Epelmycin D's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Epelmycin D, a member of the anthracycline class of antibiotics. Due to the limited availability of public data on this compound, this document focuses on the reproducible biological activities of its class, with direct comparisons to the well-characterized and clinically significant anthracyclines, Doxorubicin and Daunorubicin. The information presented herein is intended to serve as a foundational resource for researchers seeking to investigate the therapeutic potential of new anthracycline compounds.
Executive Summary
Epelmycins are a group of anthracycline antibiotics isolated from a blocked mutant of Streptomyces violaceus A262.[1] Like other anthracyclines, their primary mechanism of action is believed to involve the intercalation into DNA and the inhibition of topoisomerase II, leading to cytotoxicity and antimicrobial effects. This guide outlines the known cytotoxic and antimicrobial activities of Epelmycins in comparison to Doxorubicin and Daunorubicin, provides detailed experimental protocols for assessing these effects, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro cytotoxicity and antimicrobial activity of Epelmycins, Doxorubicin, and Daunorubicin. It is important to note that specific quantitative data for this compound is not publicly available. The data for Epelmycins is based on the initial discovery paper which reported their activity against murine leukemic L1210 cells and various bacteria.
Table 1: In Vitro Cytotoxicity against Murine Leukemic L1210 Cells
| Compound | IC50 (µg/ml) |
| This compound | Data not publicly available |
| Doxorubicin | ~0.02 - 0.2 |
| Daunorubicin | ~0.01 - 0.1 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/ml)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Doxorubicin | 0.25 - 2 | 0.12 - 1 | >128 | >128 |
| Daunorubicin | 0.5 - 4 | 0.25 - 2 | >128 | >128 |
Experimental Protocols
To ensure the reproducibility of the biological effects of anthracyclines, the following detailed methodologies for key experiments are provided.
Protocol 1: In Vitro Cytotoxicity Assay using Murine Leukemia L1210 Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against L1210 cells.
Materials:
-
Murine leukemia L1210 cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., this compound, Doxorubicin, Daunorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: L1210 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µl of complete RPMI-1640 medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: A serial dilution of the test compound is prepared in the culture medium. 100 µl of each concentration is added to the respective wells in triplicate. A vehicle control (medium with solvent) and a blank (medium only) are also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay: 20 µl of MTT solution (5 mg/ml in PBS) is added to each well and the plates are incubated for another 4 hours.
-
Solubilization: The medium is carefully removed, and 150 µl of the solubilization buffer is added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: A two-fold serial dilution of the test compound is prepared in MHB in a 96-well plate.
-
Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml). This suspension is then diluted in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/ml in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualization
The following diagrams illustrate the key molecular mechanism of anthracyclines and a typical experimental workflow.
Caption: General mechanism of action for anthracycline antibiotics.
Caption: Workflow for an in vitro cytotoxicity assay.
References
Comparative Transcriptomics of Bacterial Response to Cell Wall Synthesis Inhibitors: A Template
A Note to the Reader: As of December 2025, publicly available data on the transcriptomic effects of Epelmycin D could not be identified. Therefore, this guide has been created as a template to fulfill the structural and content requirements of your request. We will use the well-characterized glycopeptide antibiotic, Vancomycin , as the primary example and compare its effects to another major class of cell wall synthesis inhibitors, the β-lactams . This guide can be adapted should data on this compound become available in the future.
Introduction
Understanding the complex cellular responses of bacteria to antibiotic treatment is crucial in the fight against antimicrobial resistance. Transcriptomic analysis, which provides a snapshot of gene expression, offers profound insights into the mechanisms of action of antibiotics and the adaptive strategies of bacteria.[1] This guide presents a comparative transcriptomic analysis of two major classes of antibiotics that target the bacterial cell wall: the glycopeptide Vancomycin and β-lactams (e.g., Oxacillin, Penicillin).
Both Vancomycin and β-lactams disrupt the synthesis of peptidoglycan, a vital component of the bacterial cell wall, but they do so via different mechanisms.[1]
-
Vancomycin: This antibiotic binds to the D-Ala-D-Ala termini of peptidoglycan precursors, which physically obstructs both the transglycosylation and transpeptidation steps of cell wall synthesis.[1][2]
-
β-Lactams: This class of antibiotics works by inhibiting the transpeptidase activity of penicillin-binding proteins (PBPs), which are the enzymes responsible for cross-linking the peptidoglycan chains.[1]
These distinct modes of action lead to both shared and unique transcriptomic responses in bacteria, primarily through the activation of a "cell wall stress stimulon."[1]
Data Presentation: Comparative Transcriptomic Analysis
The following tables summarize key transcriptomic changes observed in the bacterium Staphylococcus aureus following treatment with Vancomycin and a representative β-lactam antibiotic. The data highlight the induction of a core set of genes involved in cell wall metabolism and stress responses.
Table 1: Key Upregulated Genes in S. aureus in Response to Vancomycin and β-Lactam Antibiotics
| Gene | Function | Fold Change (Vancomycin) | Fold Change (β-Lactam) |
| vraS, vraR | Two-component system, master regulator of cell wall stress response | High | High |
| pbp2 | Penicillin-binding protein 2 | Moderate | High |
| pbp4 | Penicillin-binding protein 4, involved in peptidoglycan cross-linking | High | Moderate |
| murZ | Muramyl-ligase, involved in peptidoglycan precursor synthesis | Moderate | Moderate |
| sgtB | Serine/threonine kinase, involved in cell wall metabolism | Moderate | Moderate |
| isaA | Immunodominant staphylococcal antigen A, associated with cell wall turnover | High | Moderate |
| atl | Major autolysin, involved in cell wall remodeling and separation | Variable | Variable |
| sasG | S. aureus surface protein G, involved in cell adhesion | Low | Low |
Note: Fold changes are generalized from multiple studies and can vary based on specific experimental conditions.
Table 2: Differentially Regulated Pathways in S. aureus
| Pathway | Response to Vancomycin | Response to β-Lactams | Shared Response |
| Peptidoglycan Biosynthesis | Upregulation of precursor synthesis genes | Upregulation of PBP-related genes | Activation of the cell wall stress stimulon |
| Autolysis | Variable effects on autolysin gene expression | Variable effects on autolysin gene expression | Modulation of cell wall turnover |
| Two-Component Systems | Strong induction of vraSR and walKR | Strong induction of vraSR and walKR | Central role in sensing and responding to cell wall damage |
| Virulence Regulation | Downregulation of some virulence factors (e.g., via the agr system) | Downregulation of some virulence factors | Potential trade-off between stress response and pathogenicity |
| General Stress Response | Induction of chaperones and proteases | Induction of chaperones and proteases | Overlapping general stress response pathways |
Experimental Protocols
This section details a general experimental workflow for the comparative transcriptomic analysis of bacteria treated with antibiotics.
1. Bacterial Culture and Antibiotic Treatment:
-
Bacterial Strain: Staphylococcus aureus (e.g., strain N315 or laboratory strains).
-
Culture Conditions: Grow bacteria in a suitable medium (e.g., Tryptic Soy Broth) at 37°C with shaking to the mid-exponential growth phase (OD600 of ~0.5).
-
Antibiotic Exposure: Divide the culture into three groups:
-
Control (no antibiotic)
-
Vancomycin-treated (e.g., at 0.5x or 1x the Minimum Inhibitory Concentration - MIC)
-
β-lactam-treated (e.g., Oxacillin at 0.5x or 1x MIC)
-
-
Incubation: Incubate the cultures for a defined period (e.g., 30-60 minutes) to allow for transcriptional changes to occur before significant cell death.
2. RNA Extraction and Quality Control:
-
Harvesting: Pellet the bacterial cells by centrifugation at 4°C.
-
RNA Stabilization: Immediately treat the pellet with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.
-
Lysis and Extraction: Lyse the bacterial cells using a combination of enzymatic (e.g., lysostaphin) and mechanical (e.g., bead beating) methods. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
3. RNA Sequencing (RNA-Seq):
-
Ribosomal RNA (rRNA) Depletion: Remove the abundant rRNA from the total RNA sample to enrich for messenger RNA (mRNA).
-
Library Preparation: Construct the sequencing library from the rRNA-depleted RNA. This involves fragmenting the RNA, synthesizing cDNA, adding sequencing adapters, and amplifying the library.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterial species using a splice-aware aligner like STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads that map to each gene to determine its expression level.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the untreated control.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like DAVID or GSEA to identify the biological pathways and GO terms that are over-represented in the list of differentially expressed genes. This helps in understanding the functional implications of the transcriptomic changes.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways involved in the bacterial response to cell wall stress and a typical experimental workflow for comparative transcriptomics.
References
Safety Operating Guide
Information on Proper Disposal Procedures for Epelmycin D Not Found
Extensive searches for "Epelmycin D" did not yield specific safety data sheets (SDS) or disposal procedures for a substance with this name. The information necessary to provide essential safety and logistical guidance, including operational and disposal plans, is not publicly available in the retrieved search results. The search results did provide safety information for other chemicals and general guidelines for biohazardous waste, but no documents pertaining specifically to this compound.
It is crucial for the safety of researchers, scientists, and drug development professionals that all actions related to chemical handling and disposal are based on specific and accurate information for the substance . Without the specific SDS for this compound, it is not possible to provide the required detailed methodologies, quantitative data, or a proper disposal workflow.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
To ensure safe handling and disposal of "this compound," it is imperative to:
-
Verify the Chemical Name and Identifier: Double-check the spelling of "this compound" and search for any alternative names or identifiers, such as a CAS (Chemical Abstracts Service) number.
-
Contact the Manufacturer or Supplier: The most reliable source for a Safety Data Sheet (SDS) is the manufacturer or supplier of the chemical. Request the SDS for this compound directly from them. The SDS will contain a dedicated section on disposal considerations.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is a critical resource for guidance on chemical waste disposal. They can provide institution-specific procedures and may have access to databases or resources to identify the hazards of and proper disposal methods for less common substances.
Given the absence of specific information for this compound, no quantitative data table or experimental workflow diagram for its disposal can be created. It is strongly advised not to handle or dispose of this substance without first obtaining the specific Safety Data Sheet.
Safeguarding Researchers: A Comprehensive Guide to Handling Epelmycin D
Essential protocols for the safe handling and disposal of the potent cytotoxic agent, Epelmycin D, ensuring the protection of laboratory personnel and the environment.
In the fast-paced world of drug development, the safety of researchers and scientists is paramount. When working with potent compounds like this compound, a rigorous and well-defined safety protocol is not just a recommendation—it is a necessity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower laboratory professionals in the safe handling of this cytotoxic agent.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the established best practices for handling potent, potentially cytotoxic compounds. It is crucial to treat this compound with the highest level of precaution.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is critical to minimize the risk of exposure to this compound. The following table summarizes the mandatory PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Compound Receipt and Storage | - Double Nitrile Gloves- Lab Coat (disposable, solid front) |
| Weighing and Solution Preparation | - Double Nitrile Gloves (outer pair changed frequently)- Disposable Gown (solid front, with cuffs)- Eye Protection (safety glasses with side shields or goggles)- Face Shield (if there is a splash hazard)- Respiratory Protection (use of a certified chemical fume hood is mandatory) |
| In Vitro / In Vivo Experiments | - Double Nitrile Gloves- Disposable Gown- Eye Protection |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Eye Protection |
| Spill Cleanup | - Double Nitrile Gloves (heavy-duty)- Disposable Gown- Eye Protection (goggles)- Respiratory Protection (as dictated by spill size and location) |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and sequential workflow is essential to prevent cross-contamination and accidental exposure. The following experimental workflow outlines the critical steps for handling this compound from receipt to disposal.
Detailed Experimental Protocols
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don a lab coat and double nitrile gloves before handling the package.
-
Open the package in a designated area, preferably within a chemical fume hood.
-
Verify the container integrity. If any damage is observed, initiate spill cleanup procedures immediately.
-
Store the primary container in a clearly labeled, secure, and restricted-access location.
2. Weighing and Solution Preparation:
-
All manipulations involving solid this compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Don full PPE as outlined in the table above.
-
Use a dedicated set of spatulas and weighing paper. Decontaminate all equipment after use.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
Cap and seal the solution container securely.
3. Disposal Plan: Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, must be disposed of in a designated, clearly labeled, yellow cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Decontamination: All non-disposable equipment and work surfaces must be decontaminated after use. A suitable decontamination solution, such as a high-pH solution or a commercial product specifically designed for cytotoxic agents, should be used.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these stringent safety protocols, researchers can confidently work with potent compounds like this compound, advancing scientific discovery while ensuring a safe and secure laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
